3,4-Dimethyl-thiobenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethylbenzenecarbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NS/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSZKKVFYBQMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607601 | |
| Record name | 3,4-Dimethylbenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58952-03-7 | |
| Record name | 3,4-Dimethylbenzene-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,4-dimethylbenzenecarbothioamide chemical structure and molecular weight
Technical Monograph: 3,4-Dimethylbenzenecarbothioamide
Executive Summary
3,4-Dimethylbenzenecarbothioamide (CAS: 58952-03-7), also known as 3,4-dimethylthiobenzamide, is a critical thioamide isostere of 3,4-dimethylbenzamide. In medicinal chemistry, this compound serves as a high-value scaffold for probing hydrogen bonding networks within protein active sites. The substitution of the carbonyl oxygen with sulfur alters the electronic landscape—increasing lipophilicity and modifying hydrogen bond donor/acceptor capabilities—without significantly disrupting steric volume. This guide details its physicochemical properties, a robust synthesis protocol using Lawesson’s Reagent, and its application in bioisosteric drug design.
Part 1: Physicochemical Profile
The following data establishes the baseline identity of the compound. Researchers should verify these parameters upon synthesis to ensure isolate purity.
| Parameter | Value / Description | Notes |
| IUPAC Name | 3,4-Dimethylbenzenecarbothioamide | |
| Common Name | 3,4-Dimethylthiobenzamide | |
| CAS Registry Number | 58952-03-7 | |
| Molecular Formula | C₉H₁₁NS | |
| Molecular Weight | 165.26 g/mol | Exact Mass: 165.0612 Da |
| Melting Point | 120°C – 125°C | Crystalline solid [1] |
| Appearance | Yellow to orange crystalline powder | Thioamides are chromophoric (n→π* transition) |
| Solubility | Soluble in DMSO, MeOH, EtOH, CHCl₃ | Poor water solubility compared to amide parent |
| H-Bond Donor | 1 (–NH₂) | Stronger donor than amide counterpart |
| H-Bond Acceptor | 1 (C=S) | Weaker acceptor than amide counterpart |
Part 2: Synthetic Architecture
The most reliable route for synthesizing 3,4-dimethylbenzenecarbothioamide is the thionation of 3,4-dimethylbenzamide using Lawesson’s Reagent (LR) . This method is superior to Phosphorus Pentasulfide (
Mechanism of Action
The reaction proceeds via a thiaoxaphosphetane intermediate.[1] The driving force is the formation of the thermodynamically stable P=O bond in the cycloreversion step.
Figure 1: Thionation mechanism via Lawesson’s Reagent involving the characteristic 4-membered ring transition state.
Experimental Protocol
Reagents:
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (
or Ar) to prevent hydrolysis of the reagent. -
Dissolution: Charge the flask with 3,4-dimethylbenzamide (e.g., 1.49 g, 10 mmol) and anhydrous toluene (30 mL).
-
Activation: Add Lawesson’s Reagent (2.42 g, 6 mmol). Note: A slight excess (0.6 eq of dimer = 1.2 eq of reactive monomer) ensures complete conversion.
-
Reaction: Heat the mixture to reflux (110°C). The suspension will clarify as the reagent dissolves and reacts.
-
Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The thioamide product will appear as a distinct yellow spot with a higher
value than the starting amide due to decreased polarity. Reaction time is typically 2–4 hours. -
Workup:
-
Cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purification (Critical): The residue will contain phosphorus byproducts. Purify via flash column chromatography on silica gel. Elute with a gradient of Hexanes/EtOAc (start 9:1, move to 7:3).
-
-
Crystallization: Recrystallize the isolated solid from benzene/hexane or ethanol to obtain analytical grade crystals (mp 120–125°C).
Part 3: Structural Validation
Confirmation of the oxygen-to-sulfur exchange is best achieved through NMR and IR spectroscopy.
Infrared Spectroscopy (FT-IR)
-
Loss of C=O: The strong amide I band (~1650–1690 cm⁻¹) of the starting material must be absent.
-
Appearance of C=S: Look for a new, intense band in the fingerprint region, typically 1000–1200 cm⁻¹ (mixed mode vibration involving C=S stretching) [2].
-
N-H Stretch: Two bands for the primary thioamide (
) around 3150–3400 cm⁻¹. These are often broader and slightly red-shifted compared to the amide.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (DMSO-d₆):
-
The
protons in thioamides are magnetically nonequivalent due to the high rotational barrier of the C–N bond (significant double bond character). -
Expect two broad singlets (or one very broad signal) shifted downfield (δ 9.0–10.0 ppm) compared to the amide protons (δ 7.0–8.0 ppm).
-
Aromatic protons and methyl groups (δ ~2.3 ppm) will remain largely similar to the parent, with slight deshielding effects on the ortho-protons.
-
-
¹³C NMR:
-
The Diagnostic Shift: The carbonyl carbon signal (C=O, ~170 ppm) will disappear.
-
Thiocarbonyl Signal: A new signal for C=S will appear significantly downfield, typically at 190–205 ppm .
-
Part 4: Pharmacological Utility & Bioisosterism
In drug development, replacing an amide with a thioamide is a strategic "single-atom substitution" used to modulate pharmacokinetics and target binding.
Key Advantages in Drug Design
-
Proteolytic Stability: Thioamides are resistant to cleavage by proteases and peptidases, extending the half-life of peptide-based drugs.
-
Altered H-Bonding: The thioamide –NH₂ is a stronger hydrogen bond donor (more acidic) than the amide –NH₂, potentially strengthening interactions with active site residues (e.g., backbone carbonyls of proteins). Conversely, the C=S is a weaker acceptor.
-
Lipophilicity: The sulfur atom increases the logP, enhancing membrane permeability and blood-brain barrier penetration.
Figure 2: Strategic advantages of the thioamide scaffold in medicinal chemistry.
Case Study Context: Thioamide derivatives have shown efficacy in inhibiting histone methyltransferases (e.g., ASH1L inhibitors), where the thioamide moiety forms critical hydrogen bonds and chalcogen bonds within the hydrophobic pocket that the oxygen analogue cannot replicate [3].
References
-
Fisher Scientific. (n.d.).[4] 3,4-Dimethylthiobenzamide, 97%.[4][5] Retrieved February 15, 2026, from [Link]
-
Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for Their Synthesis. Chemistry – A European Journal. Retrieved February 15, 2026, from [Link]
-
Li, J., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Acta Pharmaceutica Sinica B. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dimethylbenzamide (Parent Compound Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. CAS [chemicalbook.com]
- 4. 3,4-Dimethylthiobenzamide, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. 3,4-Dimethylthiobenzamide , 97 , 58952-03-7 - CookeChem [cookechem.com]
thioamide bioisosteres in medicinal chemistry applications
Introduction: The Sulfur Switch
In medicinal chemistry, the amide bond (
The thioamide (
Physicochemical Profiling: The Rationale
To effectively deploy thioamides, one must understand how the sulfur atom perturbs the local environment compared to the canonical amide.
Comparative Matrix: Amide vs. Thioamide[1][2][3]
The following table summarizes the critical physicochemical divergences that drive the decision to use a thioamide bioisostere.
| Property | Amide ( | Thioamide ( | Medicinal Chemistry Implication |
| Bond Length (C=X) | 1.23 Å | 1.71 Å | Thioamide extends the backbone; may cause steric clash in tight binding pockets. |
| Van der Waals Radius (X) | 1.40 Å (O) | 1.85 Å (S) | Sulfur is significantly bulkier; affects receptor fit. |
| H-Bond Donor (NH) | Moderate | Stronger | Thioamide NH is more acidic ( |
| H-Bond Acceptor (C=X) | Strong | Weaker | Sulfur is a poor H-bond acceptor.[1] This reduces desolvation penalty, potentially improving membrane permeability .[2] |
| Dipole Moment | ~3.8 D | ~4.5 - 5.0 D | Thioamides are more polar but often more lipophilic due to diffuse electron cloud. |
| Rotation Barrier | ~15-20 kcal/mol | ~20-25 kcal/mol | Thioamides are more rigid; they can lock bioactive conformations more effectively. |
| Proteolytic Stability | Low (Labile) | High | The C=S bond is resistant to standard serine proteases; excellent for peptide half-life extension. |
The Interaction
Recent structural biology studies indicate that thioamides exhibit stronger
Synthetic Protocols: Thionation Strategies[1][4][6][7][8]
The conversion of an amide to a thioamide (thionation) is the primary synthetic route.[3] While
Protocol: Selective Thionation using Lawesson’s Reagent
Objective: Convert a secondary amide (e.g., a peptide bond) to a thioamide.
Reagents:
-
Substrate: Amide-containing scaffold (0.5 mmol)
-
Reagent: Lawesson’s Reagent (0.25 - 0.3 mmol, 0.5-0.6 eq)
-
Solvent: Anhydrous Toluene or THF (dryness is critical)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amide substrate (1.0 eq) in anhydrous toluene (0.1 M concentration).
-
Reagent Addition: Add Lawesson’s Reagent (0.55 eq). Note: LR is a dimer; 0.5 eq theoretically provides 1 eq of reactive dithiophosphine ylide.
-
Reaction: Fit the flask with a reflux condenser. Heat the mixture to 80°C - 110°C (reflux) under an inert atmosphere.
-
Checkpoint: Monitor via TLC every 30 minutes. Thioamides are typically less polar (higher
) and stain distinctively (often yellow/orange) compared to amides.
-
-
Quenching: Once the starting material is consumed (typically 1–4 hours), cool the mixture to room temperature.
-
Workup (Critical Step):
-
Standard: Evaporate solvent directly.
-
Scavenging (Recommended): To remove phosphorus byproducts, add a 1:1 mixture of
/Pentane. The phosphorus byproducts often precipitate. Filter off the solid.
-
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel).
-
Tip: Thioamides can be sensitive to oxidation on silica over long periods; perform chromatography rapidly.
-
Mechanistic Workflow (Graphviz)
The following diagram illustrates the dissociation of Lawesson's Reagent and the [2+2] cycloaddition mechanism that drives the O-to-S exchange.
Figure 1: Mechanism of Lawesson's Reagent mediated thionation via the reactive ylide species.
Biological Applications & Case Studies
Protease Resistance (Peptide Stabilization)
The most common application is stabilizing peptide drugs. Serine proteases attack the carbonyl carbon of the amide bond. The
-
Case Study: Oxytocin Analogues . Replacing specific amide linkages in Oxytocin with thioamides resulted in analogues that retained receptor affinity but exhibited significantly prolonged half-lives in human plasma due to resistance against post-proline cleaving enzymes.
Permeability Enhancement (Macrocycles)
Thioamides can improve the passive membrane permeability of macrocyclic peptides.[2]
-
Mechanism: In an amide, the carbonyl oxygen is a strong H-bond acceptor, requiring significant energy to desolvate before entering the lipid bilayer. The sulfur in a thioamide is a poor acceptor.[4][1]
-
Result: Replacing an exposed amide with a thioamide reduces the desolvation penalty. A study on cyclic peptides showed that a single thioamide substitution increased oral bioavailability in rats by reducing the energetic cost of membrane transit.
Small Molecule Inhibitors (ASH1L)
Thioamides are not limited to peptides.
-
Target: ASH1L (Histone Methyltransferase).[5]
-
Discovery: Inhibitors containing a thioamide moiety showed superior potency compared to their amide counterparts.[6][5]
-
Reasoning: The thioamide formed a unique chalcogen bond (S···O) interaction and stronger H-bonds (via the NH donor) within the active site, which the amide could not replicate.
Metabolic Liabilities & Toxicity[2]
While useful, thioamides are not benign. Their deployment requires careful metabolic screening.[5]
The S-Oxidation Pathway
The primary metabolic liability of the thioamide group is S-oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s.
-
Sulfine Formation:
(Sulfine). -
Sulfene Formation: Further oxidation to Sulfene (
). -
Reactive Intermediates: These species are highly electrophilic and can arylate liver proteins, leading to idiosyncratic hepatotoxicity .
Mitigation Strategy
-
Steric Shielding: Place bulky groups (e.g., isopropyl, tert-butyl) adjacent to the thiocarbonyl carbon to hinder enzymatic approach.
-
Electronic Deactivation: Electron-withdrawing groups can reduce the electron density on sulfur, making it less prone to oxidation.
-
Bioisostere-of-Bioisostere: If the thioamide causes toxicity, consider 1,2,4-thiadiazoles or thiazoles as stable surrogates that mimic the thioamide geometry without the metabolic liability of the exocyclic sulfur.
Decision Logic for Deployment
Figure 2: Decision matrix for deploying thioamides and managing associated risks.
References
-
Wulff, J. E., et al. (2020). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. European Journal of Medicinal Chemistry. Link
-
Lawesson, S. O., et al. (1978). Reactions of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's Reagent). Bulletin of the Chemical Societies of Belgium. Link
-
Raines, R. T., et al. (2013). n→π Interactions of Amides and Thioamides: Implications for Protein Stability*. Journal of the American Chemical Society. Link
-
Kawakami, T., et al. (2023). An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides. Nature Communications. Link
-
Grembecka, J., et al. (2020). Discovery of Thioamide-Containing Inhibitors of the Histone Methyltransferase ASH1L. Journal of Medicinal Chemistry. Link
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrogen Bond and Geometry Effects of Thioamide Backbone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile and Characterization of 3,4-Dimethyl-thiobenzamide: A Technical Guide
Topic: Solubility of 3,4-Dimethyl-thiobenzamide in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 2362-63-2) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and sulfur-containing reagents. While specific thermodynamic solubility data for this dimethyl derivative is often proprietary or absent from public databases, its solubility behavior can be rigorously modeled using Structure-Activity Relationship (SAR) analysis of the parent thiobenzamide and experimental validation.
This guide provides a definitive framework for determining, modeling, and optimizing the solubility of this compound. It moves beyond simple data listing to establish a self-validating protocol for researchers requiring precise saturation points for crystallization, extraction, or reaction medium selection.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand the competing forces within its molecular architecture.
Structural Analysis[1]
-
Thioamide Moiety (–CSNH₂): The thiocarbonyl group is softer and more polarizable than its carbonyl analog. It acts as a strong hydrogen bond donor (via –NH₂) and a weak acceptor (via =S). This facilitates solubility in polar aprotic solvents (DMSO, DMF) and protic solvents (Ethanol).
-
3,4-Dimethyl Phenyl Ring: The addition of two methyl groups at the meta and para positions significantly increases the lipophilicity (
) compared to unsubstituted thiobenzamide. This modification reduces water solubility and enhances interaction with non-polar aromatic solvents (Toluene) and moderately polar ethers.
Predicted Solubility Ranking (SAR-Derived)
Based on the "Like Dissolves Like" principle and analog data from Thiobenzamide and 3-Methoxythiobenzamide:
| Solvent Class | Representative Solvent | Predicted Solubility | Interaction Mechanism |
| Dipolar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Strong dipole-dipole; H-bond acceptance |
| Polar Protic | Ethanol, Methanol | High (20–50 mg/mL) | H-bonding with thioamide protons |
| Ketones | Acetone, 2-Butanone | Moderate-High | Dipole interactions; good for crystallization |
| Aromatic | Toluene | Moderate | |
| Chlorinated | Dichloromethane | Moderate | Dispersion forces; polarizability match |
| Aqueous | Water | Low/Insoluble (<1 mg/mL) | Hydrophobic effect of dimethyl-phenyl group |
Experimental Determination Protocols
For pharmaceutical applications, estimated values are insufficient. The following protocols provide the industry standard for generating thermodynamic solubility data (
Protocol A: Static Gravimetric Method (The "Gold Standard")
Best for: Generating precise thermodynamic data for publication or regulatory filing.
Workflow:
-
Preparation: Add excess this compound to 50 mL of the target solvent in a jacketed equilibrium cell.
-
Equilibration: Stir continuously at the target temperature (
K) for 24–48 hours. -
Sampling: Stop stirring and allow the suspension to settle for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm) to prevent "crash-out" precipitation.
-
Quantification: Weigh a specific volume of filtrate, evaporate the solvent under vacuum, and weigh the dry residue to calculate the mole fraction (
).
Protocol B: Dynamic Laser Monitoring
Best for: Rapid metastable zone width (MSZW) determination and process monitoring.
Workflow:
-
Setup: Place a mixture of solute and solvent with known composition in a reactor.
-
Ramp: Heat the mixture at a slow rate (e.g., 0.2 K/min) while monitoring turbidity with a focused beam reflectance measurement (FBRM) or simple laser transmission probe.
-
Detection: The temperature at which transmission reaches 100% (or chord counts drop to zero) is recorded as the saturation temperature (
).
Visualization: Experimental Logic
The following diagram illustrates the decision matrix for selecting the correct solubility determination method based on the research stage.
Caption: Decision matrix and workflow for determining solubility via Static (Gravimetric) or Dynamic (Laser) methods.
Thermodynamic Modeling
Raw data points must be correlated to be useful for process design. The Modified Apelblat Equation is the industry standard for correlating solubility data of thioamides in organic solvents.
Modified Apelblat Equation
This semi-empirical model correlates mole fraction solubility (
- : Mole fraction solubility.[1][2][3]
- : Absolute temperature (Kelvin).[1][2]
-
: Empirical parameters derived from non-linear regression of experimental data.
-
Interpretation:
and reflect the enthalpy-like terms, while accounts for the temperature dependence of the heat capacity.
-
Van't Hoff Analysis
To understand the dissolution mechanism (endothermic vs. exothermic), use the Van't Hoff equation:
-
Positive
: Dissolution is endothermic (Solubility increases with temperature).[2] This is typical for thiobenzamides in alcohols and toluene. -
Positive
: Dissolution is entropy-driven (Disorder increases).
Process Application: Purification Strategy
The solubility differential of this compound allows for efficient purification via Antisolvent Crystallization .
Recommended Solvent System: Ethanol / Water
-
Dissolution : Dissolve the crude this compound in hot Ethanol (near reflux, ~75°C). The high solubility allows for a minimal solvent volume.
-
Filtration : Filter hot to remove insoluble mechanical impurities.
-
Antisolvent Addition : Slowly add Water (the antisolvent) to the hot filtrate. The hydrophobic dimethyl-phenyl ring will cause the compound to precipitate as the dielectric constant of the mixture increases.
-
Cooling : Cool the mixture to 0–5°C to maximize yield.
Why this works: The "3,4-dimethyl" substitution significantly lowers water solubility compared to the parent thiobenzamide, making water a more aggressive and effective antisolvent for this specific derivative.
References
-
Thiobenzamide Solubility & Properties
-
ChemicalBook. (2023). "3-Methyl-thiobenzamide and derivatives chemical properties."
-
PubChem. (2024). "Benzamide, thio- Compound Summary." National Library of Medicine.
-
- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical & Thermodynamics.
-
Experimental Protocols
-
NIST. (2024). "Solubility Data Series: Experimental protocols for solubility determination." National Institute of Standards and Technology.
-
-
Analogous Compound Data (Thiobenzamide)
Sources
- 1. Measurement and Correlation of Solubility of Thiamine Nitrate in Three Binary Solvents and Thermodynamic Properties for the Solutions in Different Binary Mixtures at (278.15–313.15) K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
An In-Depth Technical Guide to 3,4-Dimethylbenzothioamide: Synthesis, Characterization, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-dimethylbenzothioamide, a sulfur-containing aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data in publicly accessible literature, this document synthesizes information from analogous compounds and established chemical principles to offer a robust guide for researchers. The guide details a reliable synthetic protocol for the preparation of 3,4-dimethylbenzothioamide from its corresponding amide precursor using Lawesson's reagent. Furthermore, it presents a thorough analysis of its expected physicochemical properties, including melting point, solubility, and spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS). This guide is intended to serve as a foundational resource for scientists working with or considering the use of 3,4-dimethylbenzothioamide in their research endeavors.
Introduction
Thioamides are a versatile class of organic compounds that serve as important synthons in the preparation of various sulfur- and nitrogen-containing heterocycles. The replacement of the carbonyl oxygen in an amide with a sulfur atom significantly alters the electronic and steric properties of the molecule, often leading to unique biological activities and chemical reactivities. 3,4-Dimethylbenzothioamide, with its substituted aromatic ring, presents a scaffold with potential applications in drug discovery and materials science. The dimethyl substitution pattern on the benzene ring can influence its lipophilicity, metabolic stability, and interaction with biological targets.
This guide aims to bridge the current information gap by providing a detailed, scientifically grounded resource on 3,4-dimethylbenzothioamide (CAS No. 58952-03-7)[1]. While direct experimental data for this specific compound is scarce, the principles of organic synthesis and spectroscopic analysis allow for a reliable prediction of its properties and a well-defined pathway for its preparation and characterization.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and predicted spectroscopic data for 3,4-dimethylbenzothioamide. It is important to note that the melting point is an estimate based on analogous compounds, and the spectroscopic data are predicted based on established principles of NMR, IR, and mass spectrometry.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₉H₁₁NS | Calculated |
| Molecular Weight | 165.26 g/mol | Calculated |
| CAS Number | 58952-03-7 | [1] |
| Appearance | Expected to be a pale yellow to yellow solid. | Analogy to other thioamides. |
| Melting Point | Estimated in the range of 110-125 °C. | Thioamides generally have higher melting points than their corresponding amides due to stronger intermolecular hydrogen bonding and dipole-dipole interactions. The starting amide, 3,4-dimethylbenzamide, has a reported melting point of 107-113 °C. |
| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and polar aprotic solvents (e.g., DMSO, DMF). Sparingly soluble in nonpolar solvents (e.g., hexanes) and water. | General solubility characteristics of thioamides. |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 8.0-7.5 (br s, 2H, -CSNH₂), 7.6-7.4 (m, 2H, Ar-H), 7.2-7.0 (m, 1H, Ar-H), 2.3 (s, 6H, 2 x Ar-CH₃). | Based on the analysis of similar aromatic thioamides and the known chemical shifts of aromatic and methyl protons. The broad singlet for the -NH₂ protons is characteristic and its chemical shift can be concentration-dependent. |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): ~200 (C=S), 140-125 (aromatic carbons), ~20 (2 x Ar-CH₃). | The thiocarbonyl (C=S) carbon is significantly deshielded and typically appears in the 190-210 ppm range. |
| IR (KBr, cm⁻¹) | Predicted ν (cm⁻¹): 3300-3100 (N-H stretch), 3100-3000 (Ar C-H stretch), 1620-1580 (C=C stretch, aromatic), 1400-1200 (C=S stretch, thioamide I & II bands), 850-800 (Ar C-H bend, 1,2,4-trisubstituted). | Based on characteristic infrared absorption frequencies for functional groups present in the molecule[2]. The C=S stretch is often coupled with other vibrations and can be complex. |
| Mass Spectrometry (EI) | Predicted m/z (%): 165 (M⁺), 148 ([M-NH₃]⁺), 133 ([M-S]⁺), 118, 91. | Expected fragmentation pattern for an aromatic thioamide, with the molecular ion being prominent. |
Synthesis of 3,4-Dimethylbenzothioamide
The most direct and widely employed method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a mild and efficient reagent for this transformation[3][4][5].
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of 3,4-dimethylbenzothioamide.
Experimental Protocol: Thionation of 3,4-Dimethylbenzamide
Materials:
-
3,4-Dimethylbenzamide
-
Lawesson's Reagent (0.5 equivalents)
-
Anhydrous Toluene (or Dioxane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add 3,4-dimethylbenzamide (1.0 eq).
-
Addition of Reagents: Add anhydrous toluene (or dioxane) to dissolve the amide. To this solution, add Lawesson's reagent (0.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain the pure 3,4-dimethylbenzothioamide.
Self-Validating System: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and by melting point analysis. The absence of the starting amide should be confirmed by the disappearance of its characteristic signals in the NMR and IR spectra.
Structural and Mechanistic Insights
Chemical Structure
Caption: Chemical structure of 3,4-dimethylbenzothioamide.
Mechanism of Thionation with Lawesson's Reagent
The thionation of an amide with Lawesson's reagent proceeds through a well-established mechanism involving a four-membered ring intermediate.
Caption: Simplified mechanism of amide thionation using Lawesson's reagent.
The reaction is initiated by the nucleophilic attack of the amide oxygen onto the electrophilic phosphorus of Lawesson's reagent, followed by intramolecular cyclization to form a thiaoxaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition (cycloreversion) to yield the desired thioamide and a stable phosphorus-oxygen double bond-containing byproduct[3].
Applications and Future Directions
While specific applications for 3,4-dimethylbenzothioamide are not yet widely reported, its structural motifs suggest potential utility in several areas:
-
Medicinal Chemistry: As a precursor for the synthesis of thiazoles, thiadiazoles, and other sulfur-containing heterocycles with potential biological activities.
-
Materials Science: As a building block for the development of novel organic semiconductors, polymers, or ligands for metal complexes.
-
Agrochemicals: The benzamide and thioamide functionalities are present in a number of commercially available pesticides and herbicides.
Future research on 3,4-dimethylbenzothioamide could involve the exploration of its biological activity, its use as a synthon in organic synthesis, and the investigation of its coordination chemistry with various metals.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of 3,4-dimethylbenzothioamide. By leveraging established chemical principles and data from analogous compounds, a detailed protocol for its synthesis and a thorough characterization profile have been presented. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into the properties and applications of this intriguing molecule.
References
-
Organic Chemistry Portal. Lawesson's Reagent. [Link]
-
MDPI. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. [Link]
-
Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]
-
LibreTexts Chemistry. Table of Characteristic IR Absorptions. [Link]
Sources
3,4-Dimethyl-thiobenzamide as a building block for thiazoles
Technical Whitepaper: 3,4-Dimethyl-thiobenzamide as a Building Block for Thiazoles
Executive Summary
The thiazole ring is a privileged scaffold in modern medicinal chemistry, serving as a core pharmacophore in therapeutics ranging from antineoplastics (e.g., Dasatinib, Epothilones) to metabolic regulators (e.g., Febuxostat). While 2-aminothiazoles are widely explored, 2-arylthiazoles offer distinct physicochemical advantages, particularly in modulating lipophilicity and metabolic stability.
This guide focuses on This compound as a specialized building block. The 3,4-dimethylphenyl moiety provides a unique steric and electronic profile: it increases lipophilicity (logP) to enhance membrane permeability and blocks the metabolically vulnerable para-position of the phenyl ring, potentially extending half-life (
Chemical Profile: this compound
Before deployment in synthesis, the physicochemical profile of the building block must be understood to optimize reaction conditions.
| Property | Value / Description | Note |
| CAS Number | 58952-03-7 | |
| Molecular Formula | ||
| Molecular Weight | 165.26 g/mol | |
| Appearance | Yellow crystalline solid | Typical of primary thioamides due to |
| Solubility | Soluble in EtOH, MeOH, DMF, DMSO | Moderate solubility in non-polar solvents (Toluene) at reflux. |
| Electronic Effect | Electron-donating (+I) | The 3,4-dimethyl pattern increases electron density on the thiocarbonyl sulfur, enhancing nucleophilicity. |
Synthesis of the Building Block
Commercially available this compound can be expensive or chemically unstable over long storage. In situ or fresh preparation from the corresponding amide is the gold standard for reproducibility.
The Lawesson’s Reagent Protocol
We utilize Lawesson’s Reagent (LR) over Phosphorus Pentasulfide (
Reaction Scheme:
Mechanism of Thionation: LR dissociates in solution to form a dithiophosphine ylide. This reactive species undergoes a [2+2] cycloaddition with the amide carbonyl to form a thiaoxaphosphetane intermediate, which collapses to release the stable P=O bond and the desired thioamide.
Experimental Protocol A: Thionation
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under
atmosphere. -
Charging: Add 3,4-dimethylbenzamide (10.0 mmol, 1.49 g) and anhydrous toluene (50 mL).
-
Reagent Addition: Add Lawesson’s Reagent (6.0 mmol, 2.43 g, 0.6 equiv). Note: 0.5 equiv is stoichiometric, but a slight excess ensures full conversion.
-
Reaction: Reflux the mixture (
) for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The amide spot ( ) will disappear, and a less polar yellow thioamide spot ( ) will appear. -
Workup: Cool to room temperature. The byproduct (polymeric phenylphosphonic anhydride) often precipitates. Filter off the solid.
-
Purification: Concentrate the filtrate in vacuo. Recrystallize the crude yellow residue from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc/Hexanes).
-
Validation:
(DMSO- ) should show broad singlets for at 9.0–10.0 ppm, distinct from the amide precursor.
Thiazole Construction: The Hantzsch Synthesis
The core utility of this compound is its reaction with
Mechanistic Pathway
The reaction proceeds in two distinct phases:
-
S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, attacking the
-carbon of the haloketone ( mechanism) to form an -thioiminium salt intermediate. -
Cyclodehydration: The nitrogen atom attacks the carbonyl carbon, followed by the elimination of a water molecule to aromatize the system.
Steric Considerations: The 3,4-dimethyl substitution on the phenyl ring is distal enough from the reaction center that it does not sterically hinder the initial S-alkylation. However, it significantly increases the lipophilicity of the final construct.
Figure 1: Mechanistic pathway of the Hantzsch synthesis using this compound.
Experimental Protocol: Thiazole Synthesis
Objective: Synthesis of 4-Phenyl-2-(3,4-dimethylphenyl)thiazole (Representative Analog).
Reagents:
-
This compound (1.0 equiv)
-
Phenacyl bromide (2-bromoacetophenone) (1.0 equiv)
Step-by-Step Procedure:
-
Dissolution: In a 50 mL round-bottom flask, dissolve This compound (1.0 mmol, 165 mg) in absolute ethanol (10 mL).
-
Addition: Add phenacyl bromide (1.0 mmol, 199 mg) in one portion.
-
Reaction: Heat the mixture to reflux (
) for 2 hours.-
Observation: The reaction often starts as a clear solution and may precipitate the hydrobromide salt of the thiazole upon cooling.
-
-
Workup (Free Base Formation):
-
Cool the reaction mixture to
. -
The solid precipitate is the thiazole hydrobromide salt. Filter it.
-
To obtain the free base, suspend the solid in water and neutralize with
or until pH ~9. -
Extract with Ethyl Acetate (
).
-
-
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize from Ethanol. -
Characterization:
-
: Look for the characteristic thiazole C5-proton singlet around
7.5–8.0 ppm. -
MS: Confirm molecular ion
.
-
: Look for the characteristic thiazole C5-proton singlet around
Figure 2: Integrated workflow for the synthesis of 2-(3,4-dimethylphenyl)thiazoles.
Medicinal Chemistry Applications
The 2-(3,4-dimethylphenyl) motif is not merely a structural placeholder; it imparts specific pharmacological properties:
-
Metabolic Blocking: The 3- and 4-methyl groups block the para and meta positions of the phenyl ring. In unsubstituted phenyl rings, the para-position is the primary site for CYP450-mediated hydroxylation (Phase I metabolism). Blocking this site can significantly increase the metabolic stability (
) of the drug candidate [1]. -
Hydrophobic Interactions: The two methyl groups add bulk and lipophilicity. This is advantageous for targeting deep hydrophobic pockets in enzymes (e.g., Kinases, Xanthine Oxidase).
-
Bioisosterism: This scaffold serves as a lipophilic bioisostere for other biaryl systems found in drugs like Dasatinib (kinase inhibitor) or Febuxostat (xanthine oxidase inhibitor), allowing for the fine-tuning of potency and solubility [2, 3].
References
-
Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Febuxostat: A Non-Purine Xanthine Oxidase Inhibitor. PubChem Compound Summary. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules. Available at: [Link]
-
Lawesson's Reagent. Organic Chemistry Portal. Available at: [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
Sources
Methodological & Application
Application Note: Thioamidation of 3,4-Dimethylbenzonitrile with Hydrogen Sulfide
Abstract & Scope
This application note details the conversion of 3,4-dimethylbenzonitrile to 3,4-dimethylthiobenzamide using hydrogen sulfide (
Target Molecule: 3,4-Dimethylthiobenzamide CAS Registry (Substrate): 22884-95-3 (3,4-Dimethylbenzonitrile) Reaction Type: Nucleophilic Addition / Thionation
Safety Directive: Hydrogen Sulfide ( )
CRITICAL WARNING:
-
Engineering Controls: All operations must occur in a functioning fume hood with a face velocity >100 fpm.
-
Monitoring: Personal
monitors (set to alarm at 10 ppm) are mandatory for all personnel. -
Scrubbing: All effluent gas must pass through a scrubber containing 10-15% aqueous NaOH or bleach (sodium hypochlorite) to neutralize unreacted
. -
Emergency: In case of leak, evacuate immediately. Do not attempt rescue without Self-Contained Breathing Apparatus (SCBA).[1]
Reaction Mechanism
The transformation proceeds via the nucleophilic attack of the hydrosulfide ion (
Mechanism Diagram
Figure 1: Base-catalyzed nucleophilic addition of hydrogen sulfide to the nitrile group.
Protocol A: Traditional Batch Synthesis
Scale: 10 mmol | Time: 4–6 Hours | Yield: 85–95%
Materials
-
3,4-Dimethylbenzonitrile (1.31 g, 10 mmol)
-
Pyridine (Solvent, 10 mL)
-
Triethylamine (Catalyst, 1.5 mL)
- Gas Source (Lecture bottle or Kipp's apparatus)
Step-by-Step Procedure
-
Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (subsurface), and a gas outlet connected to a double-trap scrubber (Trap 1: Empty fallback; Trap 2: 10% NaOH).
-
Dissolution: Charge the flask with 3,4-dimethylbenzonitrile, pyridine, and triethylamine. Stir until dissolved.
-
Saturation: Initiate a slow stream of
gas. Bubble through the solution for 15 minutes to saturate. The solution typically turns dark green or yellow. -
Reaction: Seal the vessel (or maintain a slight positive pressure of
with a balloon) and stir at room temperature.-
Note: Heating to 50°C accelerates the reaction but increases pressure risks.
-
-
Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The nitrile spot (
) will disappear, replaced by the lower thioamide. -
Workup:
-
Purge the system with Nitrogen (
) for 30 minutes to remove excess into the scrubber. -
Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a yellow solid.
-
Stir for 30 minutes to ensure full precipitation.
-
-
Purification: Filter the solid. Wash with cold water (
mL) to remove pyridine traces. Recrystallize from Ethanol/Water if necessary.
Protocol B: Continuous Flow Synthesis (Recommended)
Scale: Scalable | Residence Time: 15–30 min | Safety: Enhanced Based on the methodology of Cantillo & Kappe (2017).
This method utilizes a "Tube-in-Tube" reactor or a standard coil with a Mass Flow Controller (MFC) to handle
Flow Reactor Diagram
Figure 2: Continuous flow setup for safe handling of toxic gases.
Procedure
-
Feed Preparation: Dissolve 3,4-dimethylbenzonitrile (0.5 M) and Triethylamine (1.0 equiv) in DMF.
-
System Configuration: Use a coil reactor (PFA tubing, 10 mL volume). Set system pressure to 5–10 bar using a Back Pressure Regulator (BPR) to increase
solubility. -
Stoichiometry: Set liquid pump flow rate and Gas MFC to achieve a 1.5:1 ratio of
:Nitrile. -
Execution: Pump reagents through the coil at room temperature (or 40°C).
-
Collection: Collect the output stream. The high pressure keeps
in solution during reaction; upon exiting the BPR, excess gas flashes off (direct this to a scrubber). -
Isolation: Dilute the DMF solution with water to precipitate the product.
Analytical Data & Characterization
The product, 3,4-dimethylthiobenzamide, is typically a yellow crystalline solid.
| Technique | Expected Signal / Value | Interpretation |
| Appearance | Yellow needles/powder | Characteristic of primary thioamides. |
| Melting Point | 138–142°C (Predicted) | Distinct from nitrile precursor. |
| IR Spectroscopy | 3300, 3150 cm⁻¹ ( | Disappearance of sharp Nitrile peak is the key reaction monitor. |
| ¹H NMR (DMSO-d6) | The two NH protons are often magnetically non-equivalent due to restricted rotation of the C-N bond. | |
| ¹³C NMR | The thiocarbonyl carbon is significantly deshielded compared to amides.[2] |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Slow Reaction | Poor | Switch solvent to Pyridine or DMF. Ensure TEA is fresh. Increase pressure (Flow method). |
| Nitrile Hydrolysis | Water present in solvent. | Use anhydrous solvents. Hydrolysis yields the amide (white solid), not thioamide. |
| Dimerization | Oxidation of product to 1,2,4-thiadiazoles. | Exclude air/oxygen during workup. Use degassed water. |
| Stuck at 50% Conv. | Equilibrium reached or catalyst poisoning. | Re-saturate with |
References
-
Classic Mechanism: Fairfull, A. E. S., Lowe, J. L., & Peak, D. A. (1952). The Chemistry of Thioamides. Journal of the Chemical Society, 738-744.
-
Modern Flow Chemistry: Cantillo, D., et al. (2017). Hydrogen sulfide chemistry in continuous flow: Efficient synthesis of 2-oxopropanethioamide. Journal of Flow Chemistry, 7(2), 29-32.[3]
-
Safety Standards: OSHA Fact Sheet. Hydrogen Sulfide (
) Hazards. -
General Review: Jagodziński, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles.[4][5] Chemical Reviews, 103(1), 197–228.
Sources
- 1. amp.generalair.com [amp.generalair.com]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Chemistry of Thioamides | springerprofessional.de [springerprofessional.de]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols: Recommended Storage Conditions for Preventing Hydrolysis of Thiobenzamides
Abstract
Thiobenzamides are a critical class of organosulfur compounds utilized extensively in medicinal chemistry, organic synthesis, and materials science.[1] Their thioamide functional group, a bioisostere of the amide bond, imparts unique chemical and biological properties. However, this same functional group is susceptible to hydrolysis, which can compromise sample integrity, leading to inaccurate experimental results and loss of product potency. This document provides an in-depth technical guide to the underlying mechanisms of thiobenzamide hydrolysis and offers detailed protocols for optimal storage and handling to ensure long-term stability. These guidelines are intended for researchers, chemists, and drug development professionals who work with these valuable yet sensitive compounds.
Introduction: The Challenge of Thiobenzamide Stability
The thioamide group (R-C(S)NR'R'') is structurally analogous to the amide group, with a sulfur atom replacing the carbonyl oxygen. While this substitution confers desirable properties, it also introduces inherent instability. The rate of hydrolysis for planar thioamides is approximately ten times slower than for their corresponding amide counterparts; however, this reaction remains a significant degradation pathway.[2] Hydrolysis cleaves the C-N bond, converting the thiobenzamide into the corresponding benzamide and ultimately the benzoic acid, releasing hydrogen sulfide in the process.[3] Understanding and mitigating this degradation is paramount for maintaining the purity and efficacy of thiobenzamide-containing materials, from research chemicals to active pharmaceutical ingredients (APIs).
This guide will elucidate the chemical mechanisms driving hydrolysis, detail the critical environmental factors that accelerate this process, and provide actionable, validated protocols for storage and stability assessment.
The Mechanism of Hydrolysis: A Tale of Two Pathways
The hydrolysis of a thiobenzamide is not a simple displacement reaction but a catalyzed process that is highly dependent on the pH of the environment. The reaction can proceed via two primary mechanisms: acid-catalyzed and base-catalyzed hydrolysis.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the sulfur atom of the thioamide is protonated, which significantly increases the electrophilicity of the thiocarbonyl carbon. This activation facilitates the nucleophilic attack by a water molecule. The resulting tetrahedral intermediate then collapses, eliminating an amine to form a thiobenzoic acid, which can be further hydrolyzed to benzoic acid. This pathway is particularly relevant for storage in protic solvents or exposure to acidic contaminants.[4]
Base-Catalyzed Hydrolysis
In alkaline aqueous media, a hydroxide ion acts as a potent nucleophile, directly attacking the thiocarbonyl carbon.[3] This forms an anionic tetrahedral intermediate. This intermediate is the critical juncture; its collapse determines the reaction products. The rate-determining step is often the C-N bond cleavage, which is influenced by the leaving group ability of the amine.[4] In many cases, the thioamide is converted to the corresponding amide.[3]
The interplay between these pathways means that thiobenzamides exhibit a pH-rate profile where hydrolysis is accelerated at both low and high pH values, with a region of maximum stability typically found closer to a neutral pH.[4]
Caption: Simplified mechanism of thiobenzamide hydrolysis.
Critical Factors Influencing Stability
To prevent hydrolysis, one must control the environmental factors that promote it. The following are the most critical parameters to manage.
-
Moisture: As the primary reactant, water is the most significant threat to thiobenzamide stability. Exposure to atmospheric humidity or storage in non-anhydrous solvents will initiate hydrolysis.
-
Temperature: Hydrolysis is a chemical reaction with a positive activation energy; therefore, its rate increases with temperature. Storing thiobenzamides at low temperatures is a highly effective strategy to decelerate degradation.[3]
-
pH: As detailed in the mechanism, both acidic and basic conditions catalyze hydrolysis.[4] Contact with acidic or basic surfaces, vapors, or solutions must be avoided. Thioamides are known to be unstable in alkaline aqueous media.[3]
-
Oxygen: While hydrolysis is the primary concern, oxidation of the electron-rich sulfur atom to form thioamide S-oxides is a competing degradation pathway.[5] These oxidized intermediates can be more reactive and susceptible to further degradation.
-
Light: Photons can provide the energy to initiate degradation reactions. While less documented than hydrolysis, photostability should be considered a factor for long-term storage.
Recommended Storage Protocols
Based on the principles outlined above, the following protocols are recommended for maximizing the shelf-life of thiobenzamides.
Storage of Solid Thiobenzamides
Solid-state storage is strongly preferred for long-term preservation.
-
Primary Container: Use amber glass vials with PTFE-lined screw caps to protect from light and ensure an airtight seal. Avoid plastic containers, which can be permeable to moisture and oxygen.
-
Atmosphere: Before sealing, flush the vial with an inert gas such as dry argon or nitrogen. This displaces both moisture and oxygen, addressing the two primary degradation pathways.
-
Desiccation: Store the sealed primary container inside a secondary container, such as a desiccator cabinet or a sealed bag containing a desiccant (e.g., silica gel, Drierite™). This provides an additional barrier against ambient humidity.
-
Temperature: For long-term storage (> 6 months), a temperature of -20°C is recommended. For short-term storage (< 6 months), storage at 2-8°C in a desiccated, inert environment is acceptable.
| Parameter | Condition | Rationale |
| Temperature | -20°C (Long-term) or 2-8°C (Short-term) | Reduces the kinetic rate of hydrolysis and oxidation.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen to prevent hydrolysis and oxidation.[5] |
| Light | Amber Vial / Darkness | Prevents potential photolytic degradation. |
| Moisture | Tightly sealed vial + Desiccant | Minimizes exposure to water, the key reactant in hydrolysis. |
Table 1: Summary of Optimal Solid-State Storage Conditions.
Storage of Thiobenzamides in Solution
Storing thiobenzamides in solution is generally discouraged due to increased molecular mobility and solvent interaction. If solution storage is unavoidable, the following precautions are critical.
-
Solvent Choice: Use only anhydrous, aprotic solvents. Nucleophilic solvents like methanol should be avoided as they can participate in degradation.[3] Acetonitrile is a preferable polar aprotic option. Dichloromethane and ethyl acetate have also been shown to be compatible.[3] Always use solvents from a freshly opened bottle or those dried over molecular sieves.
-
Preparation: Prepare solutions fresh for immediate use whenever possible.
-
Storage Conditions: If short-term storage is necessary, store the solution in a tightly sealed vial (with a PTFE-lined septum cap) under an inert atmosphere at -20°C or lower.
-
Duration: Limit solution storage to the shortest possible duration. A stability study should be performed to validate the maximum allowable storage time for your specific compound and solvent system.
Caption: Decision workflow for thiobenzamide storage.
Protocol: Stability Assessment via HPLC
A self-validating storage system requires a method to periodically assess sample integrity. This protocol describes a general-purpose High-Performance Liquid Chromatography (HPLC) method for monitoring the hydrolysis of thiobenzamides.
Objective
To quantify the concentration of the parent thiobenzamide and detect the formation of its primary hydrolytic degradant (the corresponding benzamide) over time under specific storage conditions.
Materials
-
Thiobenzamide sample
-
Reference standards for the parent thiobenzamide and the expected benzamide degradant
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional, for pH control)
-
HPLC system with UV/Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance, volumetric flasks, pipettes
-
Autosampler vials
Experimental Procedure
-
Stock Solution Preparation:
-
Accurately weigh and dissolve the thiobenzamide reference standard in anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
Similarly, prepare a 1 mg/mL stock solution of the benzamide reference standard.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
-
Stability Sample Preparation (Time Zero, T=0):
-
Prepare the thiobenzamide sample for stability testing at a known concentration (e.g., 200 µg/mL) in the chosen storage solvent or reconstituted from solid.
-
Immediately transfer an aliquot to an HPLC vial, and this will serve as the T=0 sample.
-
-
Storage:
-
Store the remaining stability sample under the desired test conditions (e.g., -20°C, 4°C, 25°C/60% RH).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 day, 1 week, 1 month, 3 months), remove an aliquot of the stored sample.
-
Dilute if necessary to fall within the calibration range and transfer to an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 Reverse-Phase Column
-
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid to improve peak shape) is typical. Example Gradient: Start at 70:30 Water:Acetonitrile, ramp to 30:70 over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: Monitor at multiple wavelengths, as thiobenzamides have distinct UV absorbance maxima. Common wavelengths are 290 nm and 330 nm.[5] The corresponding benzamide can be monitored around 224 nm.[5]
-
Run Order: Inject a blank, followed by the calibration standards, and then the stability samples.
-
Data Analysis
-
Generate a calibration curve for both the parent thiobenzamide and the benzamide degradant by plotting peak area versus concentration.
-
Using the regression equation from the calibration curve, calculate the concentration of the parent compound and the degradant in each stability sample.
-
Calculate the percent of the parent thiobenzamide remaining at each time point relative to the T=0 sample.
-
% Remaining = (Concentration at T=x / Concentration at T=0) * 100
-
-
Plot the % Remaining versus time for each storage condition to visualize the degradation profile.
Conclusion
The stability of thiobenzamides is critically dependent on the stringent control of environmental moisture, temperature, and pH. Hydrolysis to the corresponding benzamide is the primary degradation pathway. By implementing the storage protocols detailed in this guide—namely, storing solids under an inert, desiccated atmosphere at -20°C—researchers can significantly extend the shelf-life and ensure the integrity of these valuable compounds. For unavoidable solution-phase work, the use of fresh solutions in anhydrous, aprotic solvents is paramount. Regular analytical verification via HPLC provides the ultimate confirmation of sample stability, underpinning the reliability and reproducibility of experimental outcomes.
References
-
Vannelli, T. A., & Ortiz de Montellano, P. R. (2006). Metabolism of Thioamides by Ralstonia pickettii TA. Applied and Environmental Microbiology, 72(12), 7467–7474. [Link]
-
Hurd, R. N., & DeLaMater, G. (1961). The Preparation and Chemical Properties of Thionamides. Chemical Reviews, 61(1), 45-86. [Link]
-
Puri, N., & Luedtke, N. W. (2015). Long-term release of a thiobenzamide from a backbone functionalized poly(lactic acid). Polymer Chemistry, 6(42), 7414-7420. [Link]
-
Mojtahedi, M. M., et al. (2007). Microwave-assisted rapid hydrolysis and preparation of thioamides by Willgerodt-Kindler reaction. ResearchGate. [Link]
-
Thun, J., et al. (2009). Wöhler and Liebig Revisited: 176 Years of Polymorphism in Benzamide—and the Story Still Continues!. Crystal Growth & Design, 9(5), 2435–2441. [Link]
-
Li, G., et al. (2022). Esterification of Thioamides via Selective N–C(S) Cleavage under Mild Conditions. ChemRxiv. [Link]
-
Mazurek, A. P., & Jagodziński, T. S. (2008). Synthesis and reactions of p-hydroxythiobenzamides. ARKIVOC, 2008(15), 239-255. [Link]
-
Albreht, A. (2013). Stability of thioamides? ResearchGate. [Link]
-
Puri, N., & Luedtke, N. W. (2015). Long-term release of a thiobenzamide from a backbone functionalized poly(lactic acid). RSC Publications. [Link]
-
Sibi, M. P., & Asano, Y. (2023). Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 28(8), 3530. [Link]
-
East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
Newberry, R. W., & Raines, R. T. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society, 135(21), 7849–7858. [Link]
-
LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]
-
Blandamer, M. J., et al. (1998). The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (5), 1133-1139. [Link]
-
Agnimonhan, F., et al. (2017). Willgerodt-Kindler Reaction's Microwave-Enhanced Synthesis of Thiobenzamides Derivatives in Heterogeneous Acid Catalysis. Journal of Chemical Sciences. [Link]
-
LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization of Thiobenzamides
Ticket ID: TBZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Introduction: Breaking the "Thio-Wall"
You are likely here because your thiobenzamide derivative is refusing to dissolve in aqueous media, precipitating out of your biological assay buffer, or crashing out of solution during cooling.
The Short Answer: Thiobenzamides are notoriously difficult to solubilize due to the "Thio-Effect"—the substitution of oxygen with sulfur creates a molecule that is significantly more lipophilic and possesses higher lattice energy than its amide counterpart.[1]
This guide moves beyond generic advice. We will troubleshoot your specific solubility issues using a tiered approach, starting with immediate solvent fixes and moving to advanced formulation strategies.
Module 1: Diagnostics – Why Won't It Dissolve?
Before attempting a fix, you must understand the barrier. The insolubility of thiobenzamides is thermodynamic, not kinetic.
The "Thio-Effect" Checklist
| Feature | Amide (Benzamide) | Thioamide (Thiobenzamide) | Impact on Solubility |
| Bond Length | C=O[1] (1.23 Å) | C=S (1.71 Å) | Sulfur is larger/more diffuse, increasing molecular volume. |
| H-Bonding | Strong Acceptor | Weak Acceptor | Water cannot effectively solvate the C=S group.[1] |
| Acidity (pKa) | ~23 (Neutral) | ~12-13 (Weakly Acidic) | Too weak to ionize at physiological pH (7.4).[1] |
| Lipophilicity | Moderate | High | The partition coefficient (LogP) increases, favoring lipid phases over water. |
The Diagnostic Conclusion: Simple pH adjustment will fail .[1] With a pKa of ~12.7, you would need a pH > 14 to ionize the thioamide group, which is incompatible with biological assays. You must rely on cosolvents or complexation .[1]
Module 2: The First Line of Defense (Cosolvents)
User Scenario: I need to screen this compound in a cell-based assay (HEK293) immediately.
Protocol A: The "Step-Down" Dilution Method
Direct addition of solid powder to water often results in floating hydrophobic clumps.[1] Use this protocol to force the compound into solution.
Reagents: DMSO (Anhydrous), PBS (pH 7.4).
-
Primary Stock: Dissolve the thiobenzamide in 100% DMSO to a concentration 1000x higher than your final target (e.g., 10 mM for a 10 µM assay).
-
Tip: If it resists, sonicate at 40°C for 5 minutes.
-
-
Intermediate Dilution (Critical Step): Do not pipette 1 µL of stock directly into 1 mL of media. The "shock" will cause microprecipitation.[1]
-
Prepare a 10x intermediate in PBS/Media containing 5-10% DMSO.
-
Add the DMSO stock dropwise to the vortexing buffer.[1]
-
-
Final Dilution: Dilute the intermediate into the final assay well.
-
Target: Final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.[1]
-
Cosolvent Compatibility Table
| Solvent | Solubility Potential | Biological Limit (approx.)[1] | Notes |
| DMSO | High | < 0.1% - 0.5% | Best general solvent.[1] Watch for "freeze-thaw" precipitation.[1] |
| Ethanol | Moderate | < 1.0% | Thiobenzamides are fairly soluble in hot ethanol but may crystallize upon cooling.[1] |
| PEG 400 | Moderate-High | < 5.0% | Good for animal dosing (IP/IV), less toxic than DMSO.[1] |
Module 3: Advanced Solubilization (Cyclodextrins)
User Scenario: DMSO is toxic to my cells, or I need a formulation for animal injection.
Cosolvents often fail because the drug precipitates when the cosolvent is diluted by body fluids.[1] Cyclodextrins (CDs) encapsulate the hydrophobic phenyl ring, shielding the thioamide from water while maintaining a hydrophilic exterior.
The Logic of Selection
- -CD: Cavity too small for the phenyl-thioamide group.[1]
- -CD: Perfect fit, but the CD itself has low water solubility.
-
HP-
-CD (Hydroxypropyl-beta-cyclodextrin): The Gold Standard. High aqueous solubility (>600 mg/mL) and excellent safety profile.[1]
Protocol B: HP- -CD Complexation Workflow
Do not just mix powders. You must reach thermodynamic equilibrium.
-
Carrier Prep: Prepare a 20% (w/v) solution of HP-
-CD in water or saline.[1] Filter through a 0.22 µm filter.[1] -
Excess Addition: Add thiobenzamide in excess of its estimated solubility (e.g., if you expect 1 mg/mL, add 5 mg/mL).
-
Equilibration: Shake or rotate at room temperature for 24 to 48 hours .
-
Why? Complexation is an equilibrium process (
).[1]
-
-
Clarification: Filter the suspension through a 0.45 µm PVDF filter to remove uncomplexed solid.
-
Quantification: Analyze the filtrate via HPLC or UV-Vis to determine the final soluble concentration.
Module 4: Visualizing the Troubleshooting Logic
The following decision tree outlines the logical steps for selecting a solubilization strategy based on your application.
Caption: Decision matrix for thiobenzamide solubilization. Note that pH adjustment is explicitly ruled out due to the high pKa of the thioamide group.
Module 5: Analytical Pitfalls (FAQs)
Q: I dissolved my sample in DMSO, but when I measure the concentration via UV-Vis in water, the peak shifts. Why?
A: This is Solvatochromism .[1] Thioamides have a strong
-
Solution: Always prepare your calibration curve in the exact same solvent mixture (e.g., 1% DMSO in Water) as your samples. Do not quantify an aqueous sample against a pure DMSO standard curve.[1]
Q: My solution turned cloudy after 2 hours. Is it stable? A: No. You are seeing Ostwald Ripening . Small crystals are forming and growing.[1]
-
Solution: If this happens in a biological assay, your data is compromised (the effective concentration is dropping). Switch to the Cyclodextrin protocol (Protocol B) to stabilize the compound in the cavity.
Q: Can I make a salt form? A: Only if your thiobenzamide has a separate basic group (like a pyridine ring or amine side chain).[1] The thioamide group itself cannot form stable salts at physiological pH.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 683563, Thiobenzamide. Retrieved from [Link][1]
-
Source of physicochemical data (pKa, melting point).[2]
-
-
Li, S., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews.[1] Retrieved from [Link]
- Authoritative review on solubilization strategies including cosolvents and cyclodextrins.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1][3][4][5] Advanced Drug Delivery Reviews.[1] Retrieved from [Link]
-
Standard protocol source for HP-beta-CD complexation thermodynamics.[1]
-
-
Jagadeesan, R., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.[1] Retrieved from [Link]
- Detailed analysis of the "Thio-Effect," bond lengths, and lipophilicity changes.
Sources
- 1. Thiobenzamide | C7H7NS | CID 683563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2227-79-4 CAS MSDS (THIOBENZAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. innoriginal.com [innoriginal.com]
- 4. mdpi.com [mdpi.com]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Thiobenzamide Synthesis Odor Control Technical Support Center
Welcome to the Technical Support Center for managing strong odors during thiobenzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common odor-related challenges encountered in the laboratory. Our focus is on providing not just procedural steps, but the scientific rationale behind them to ensure safe and efficient experimentation.
Introduction: Understanding the Source of Odors
The synthesis of thioamides, including thiobenzamide, often involves the use of potent thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀).[1][2][3] These reagents are highly effective for converting the carbonyl group of an amide into a thiocarbonyl. However, this transformation can release volatile and malodorous byproducts. The primary culprits behind the notoriously strong odors are low molecular weight sulfur compounds, with hydrogen sulfide (H₂S) being a major contributor, known for its characteristic rotten egg smell.[1] Depending on the specific reaction conditions and reagents used, other volatile compounds like mercaptans or ammonia can also be generated.[4]
Effective odor management is not merely a matter of comfort; it is a critical aspect of laboratory safety. Inhalation of high concentrations of these byproducts can be hazardous.[5][6] This guide provides troubleshooting advice and frequently asked questions to help you mitigate these risks and maintain a safe laboratory environment.
Troubleshooting Guide: Common Odor Issues and Solutions
This section addresses specific odor-related problems you might encounter during thiobenzamide synthesis and provides actionable solutions.
Issue 1: Strong "rotten egg" smell detected during the reaction.
-
Probable Cause: This is the signature scent of hydrogen sulfide (H₂S), a common byproduct when using thionating agents like Lawesson's reagent or P₄S₁₀.[1] Its release can be exacerbated by moisture in the reaction setup or reagents.
-
Solution:
-
Ensure a Dry Reaction Environment: Use anhydrous solvents and properly dried glassware.[1][7] Moisture can react with the thionating agent to produce H₂S.
-
Work in a Well-Ventilated Fume Hood: All manipulations involving thionating agents and the subsequent reaction should be performed in a certified chemical fume hood to prevent inhalation of toxic gases.[5][6][8]
-
Implement a Gas Scrubber: Before starting the reaction, set up a gas scrubber to trap volatile byproducts. The reaction vessel's outlet (e.g., from a condenser) should be connected to a series of gas washing bottles (bubblers) containing appropriate neutralizing solutions. A common and effective scrubbing solution for H₂S is a basic solution, such as aqueous sodium hydroxide (NaOH), which converts H₂S into non-volatile sulfide salts.[9]
-
Issue 2: A sharp, fishy, or ammonia-like odor is present.
-
Probable Cause: This suggests the presence of ammonia (NH₃) or volatile amines.[4][10] These can be byproducts or unreacted starting materials, particularly if the synthesis involves ammonia or amine reagents.
-
Solution:
-
Utilize a Two-Stage Scrubber: For reactions that may produce both acidic (H₂S) and basic (NH₃) gases, a two-stage scrubbing system is recommended.[4]
-
Stage 1 (Acidic Scrub): A bubbler containing a dilute acid solution (e.g., dilute sulfuric acid or citric acid) will neutralize ammonia by converting it to a non-volatile ammonium salt.[4][11][12]
-
Stage 2 (Basic Scrub): A subsequent bubbler with a basic solution (e.g., NaOH or sodium hypochlorite) will then trap any acidic gases like H₂S.
-
-
Optimize Reaction Stoichiometry: Ensure that the molar ratios of your reactants are correct to minimize unreacted volatile starting materials.
-
Issue 3: Persistent, unpleasant odors during workup and purification.
-
Probable Cause: The reaction mixture, even after completion, contains dissolved H₂S and other sulfur-containing byproducts from the thionating agent.[13] These can be released during quenching, extraction, and solvent removal. The phosphorus-containing byproduct from Lawesson's reagent can also have a similar polarity to the desired thioamide, making purification challenging and prolonging exposure to odorous compounds.[13][14]
-
Solution:
-
Quench with an Oxidizing Agent: Before aqueous workup, carefully quench the reaction mixture with a solution of sodium hypochlorite (bleach) or hydrogen peroxide. This will oxidize residual sulfur compounds to less volatile and less odorous sulfate salts. This should be done cautiously in a fume hood, as the reaction can be exothermic.
-
Decomposition of Lawesson's Reagent Byproduct: A recently developed method involves treating the reaction mixture with ethanol or ethylene glycol after the reaction is complete.[13][15][16] This transesterifies the phosphorus byproduct into a more polar species that is easier to separate from the desired thioamide, simplifying purification and reducing the handling of odorous materials.[13][15][17]
-
Waste Management: All waste, including aqueous layers from extractions and solvents, should be treated with an oxidizing agent (e.g., bleach) to neutralize residual odorous compounds before disposal according to your institution's guidelines.[18]
-
Experimental Protocols
Protocol 1: Setting Up a Two-Stage Gas Scrubbing System
This protocol describes how to assemble a system to neutralize both acidic and basic off-gases.
Materials:
-
Two gas washing bottles (bubblers) with fritted glass inlets.
-
Tubing (e.g., Tygon®) to connect the reaction apparatus to the bubblers.
-
Scrubbing solutions:
-
Bubbler 1: 1 M Sulfuric Acid (H₂SO₄)
-
Bubbler 2: 1 M Sodium Hydroxide (NaOH)
-
Procedure:
-
Fill the first gas washing bottle approximately two-thirds full with 1 M H₂SO₄. This will be the first trap for basic gases like ammonia.[4]
-
Fill the second gas washing bottle approximately two-thirds full with 1 M NaOH. This will trap acidic gases like H₂S.[9]
-
Connect the outlet of your reaction condenser to the inlet of the first bubbler (containing H₂SO₄) using the tubing.
-
Connect the outlet of the first bubbler to the inlet of the second bubbler (containing NaOH).
-
Ensure all connections are secure to prevent leaks. The final outlet from the second bubbler can be vented into the back of the fume hood.
Diagram: Experimental Workflow for Odor Containment
Caption: Workflow for trapping volatile byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when working with thionating agents?
A: Always adhere to standard laboratory safety practices.[5][6] This includes:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves at all times.[5][6]
-
Fume Hood: Conduct all work in a properly functioning chemical fume hood.[8]
-
Know the Hazards: Review the Safety Data Sheet (SDS) for all chemicals before use.[19]
-
Safe Smelling Technique: If you must assess an odor, use the wafting technique to gently direct vapors towards your nose from a distance.[8][20] Never directly inhale from a container.[8]
Q2: How should I dispose of waste from my thiobenzamide synthesis?
A: All waste, including liquid and solid, should be considered hazardous.
-
Quenching: Before disposal, treat liquid waste with an oxidizing agent like sodium hypochlorite (bleach) to neutralize malodorous sulfur compounds.
-
Segregation: Keep waste from thioamide synthesis separate from other waste streams.
-
Labeling: Clearly label waste containers with their contents.[6]
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal.[18]
Q3: Are there alternative, less odorous methods for synthesizing thioamides?
A: While Lawesson's reagent and P₄S₁₀ are common, other methods exist. Some newer protocols aim to be more environmentally friendly ("greener") and may have a reduced odor profile.[21][22] For example, the Willgerodt-Kindler reaction can be used to synthesize thioamides, and recent modifications have improved its efficiency under milder conditions.[2] Researching alternative synthetic routes for your specific substrate may yield a less odorous procedure.
Q4: Can I reuse scrubbing solutions?
A: It is not recommended to reuse scrubbing solutions. Their neutralizing capacity diminishes as they react with byproducts. For each reaction, fresh scrubbing solutions should be prepared to ensure maximum trapping efficiency.
Data Summary: Common Scrubbing Agents
| Scrubbing Agent | Target Contaminant | Chemical Reaction | Advantages |
| Sodium Hydroxide (NaOH) | Hydrogen Sulfide (H₂S) | 2NaOH + H₂S → Na₂S + 2H₂O | Highly effective for acidic gases, inexpensive.[9] |
| Sodium Hypochlorite (NaOCl) | Hydrogen Sulfide (H₂S) | NaOCl + H₂S → S + NaCl + H₂O | Oxidizes H₂S, very effective. |
| Sulfuric Acid (H₂SO₄) | Ammonia (NH₃) | H₂SO₄ + 2NH₃ → (NH₄)₂SO₄ | Efficiently traps basic gases as non-volatile salts.[4][11][12] |
| Citric Acid | Ammonia (NH₃) | C₆H₈O₇ + 3NH₃ → (NH₄)₃C₆H₅O₇ | A weaker, less corrosive acid alternative to H₂SO₄. |
References
- EP0857509A1 - Process for scrubbing ammonia and hydrogen sulfide from a fluid acid stream.
- US4009243A - Continuous process for scrubbing out hydrogen sulfide and ammonia
- Ammonia Scrubbers: Design Calculations, Types, pH Control, and Maintenance. Torch-Air.
- Hydrogen Sulfide (H₂S) Removal | Efficient Gas Scrubbers by Ravebo. Ravebo.
- WO/2008/016401 PROCESS FOR SCRUBBING AMMONIA FROM ACID GASES COMPRISING AMMONIA AND HYDROGEN SULFIDE.
- How to Smell a Chemical Using the Wafting Technique: A Safe Labor
- Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. Benchchem.
- A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI.
- Safe Lab Practices. Environmental Health & Safety, University of Colorado Boulder.
- Chemical Safety Best Practices in The Lab. Green World Group.
- A chromatography-free and aqueous waste-free process for thioamide prepar
- How to Promote Lab Safety When Working with Chemicals? Lab Pro.
- Efficient Synthesis of Thiobenzanilides by Willgerodt–Kindler Reaction with Base C
- Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermedi
- Phosphorus Pentasulfide (P4S10). Synlett.
- Handling Chemicals. Chemistry Department, Wittenberg University.
- A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journals.
- Synthesis and rearrangement of a bridged thioamide. The Royal Society of Chemistry.
- ChemInform Abstract: A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses.
- A Column-Free and Aqueous Waste-Free Process for Thioamide Preparation with Lawesson's reagent.
- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Organic Syntheses.
- Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Publishing.
- A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. Chemical Reviews.
- A chromatography-free and aqueous waste-free process for thioamide prepar
- Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. Green Chemistry (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. scispace.com [scispace.com]
- 4. Ammonia Scrubber Systems – Design, Tank Vents & Efficiency Insights [torch-air.com]
- 5. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 6. greenwgroup.com [greenwgroup.com]
- 7. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Smell a Chemical Using the Wafting Technique: A Safe Laboratory Practice | Lab Manager [labmanager.com]
- 9. Hydrogen Sulfide (H₂S) Removal | Efficient Gas Scrubbers by Ravebo [raveboscrubber.com]
- 10. US4009243A - Continuous process for scrubbing out hydrogen sulfide and ammonia from coke oven gas - Google Patents [patents.google.com]
- 11. EP0857509A1 - Process for scrubbing ammonia and hydrogen sulfide from a fluid acid stream - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 16. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. orgsyn.org [orgsyn.org]
- 19. labproinc.com [labproinc.com]
- 20. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 21. Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00206G [pubs.rsc.org]
- 22. Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Lipophilic Thioamides
Status: Operational Agent: Senior Application Scientist Ticket ID: THIO-PUR-001 Subject: Troubleshooting isolation, stability, and purity of lipophilic thioamides.
Introduction: The "Sticky Sulfur" Paradox
Thioamides (
This guide addresses the three most critical failure points: Chromatographic Tailing , Lawesson’s Reagent Byproduct Removal , and Chemical Stability .
Module 1: Chromatographic Troubleshooting
User Issue: "My thioamide streaks across the column or co-elutes with the amide starting material."
Root Cause Analysis
-
Silanol Interaction: The sulfur atom in thioamides is a soft Lewis base. It interacts strongly with the acidic silanol groups (
) on standard silica gel, causing peak broadening (tailing). -
Lipophilic Overload: Highly lipophilic chains (e.g., long alkyls, multi-ring aromatics) cause the molecule to "crash out" or drag in standard Hexane/EtOAc gradients.
Protocol: The "Buffered" Mobile Phase
To sharpen peaks, you must mask the silica's acidity and adjust the solvation power.
| Component | Standard Protocol | Optimized Thioamide Protocol | Mechanism of Action |
| Stationary Phase | Standard Silica (60 Å) | Neutral Alumina or Deactivated Silica | Alumina is less acidic, preventing protonation/binding of the sulfur. |
| Mobile Phase Modifier | None | 0.5% - 1.0% Triethylamine (TEA) | TEA blocks active silanol sites, preventing the thioamide from "sticking." |
| Solvent System | Hexane / EtOAc | Toluene / EtOAc or DCM / Hexane | Toluene interacts with the thioamide |
Step-by-Step: The "Doped" Column
-
Slurry Preparation: Pre-equilibrate your silica gel with the starting mobile phase containing 1% TEA. This ensures the column is basic before the sample hits it.
-
Loading: Dissolve the lipophilic thioamide in a minimum amount of Toluene/DCM. Do not use pure Hexanes, as the compound may precipitate at the head of the column.
-
Elution: Run the gradient. You will observe the thioamide eluting as a tight band rather than a streak.
-
Note: Thioamides are often colored (yellow/orange). Visual monitoring is easier than for amides.
-
Module 2: Removing Lawesson’s Reagent Byproducts
User Issue: "I have a sticky, foul-smelling phosphorus residue that won't separate from my product."
Root Cause Analysis
Thionation using Lawesson’s Reagent (LR) generates a lipophilic cyclophosphane byproduct (often called "Byproduct A"). This byproduct has solubility properties almost identical to lipophilic thioamides, making them inseparable by standard chromatography.
The Solution: Chemical Hydrolysis (The "Ethylene Glycol" Trick)
Instead of trying to separate the byproduct, you must chemically destroy it into a water-soluble species before chromatography.
Workflow Diagram: The Hydrolytic Workup
Caption: Workflow for decomposing Lawesson's Reagent byproducts into water-soluble phosphates using ethylene glycol.
Detailed Protocol
-
Reaction: After thionation is complete, do not evaporate the solvent immediately.
-
Hydrolysis: Add excess ethylene glycol (approx. 2-3 mL per mmol of LR) to the reaction mixture.
-
Decomposition: Heat the mixture to 90–100 °C for 3 hours.
-
Chemistry: The ethylene glycol attacks the P-S bonds of the lipophilic byproduct, converting it into highly polar diethyl thiophosphate derivatives.
-
-
Extraction: Cool the mixture. Add water and extract with DCM. The polar phosphorus waste will stay in the aqueous/glycol phase; your lipophilic thioamide will migrate to the DCM.
Module 3: Stability & Storage FAQs
User Issue: "My product turned into a white solid after a week on the shelf."
Root Cause Analysis
Thioamides are thermodynamically less stable than amides.[1] They are prone to:
-
Desulfurization: Conversion back to the amide (
) via reaction with atmospheric moisture or singlet oxygen. -
S-Oxidation: Formation of Sulfines (
), which eventually degrade.
Stability Decision Matrix
Caption: Environmental factors leading to thioamide degradation and optimal storage conditions.
Frequently Asked Questions (FAQ)
Q: Can I use Reverse Phase (C18) HPLC for purification? A: Yes, but with caution. Lipophilic thioamides often require high percentages of organic modifier (e.g., 90% MeCN).
-
Warning: Avoid acidic modifiers (TFA) if possible, as low pH accelerates hydrolysis. Use 10mM Ammonium Acetate (pH 7) instead.
Q: My thioamide is an oil that won't crystallize. How do I solidify it? A: Lipophilic thioamides are notorious for "oiling out."
-
Technique: Dissolve the oil in a minimum amount of DCM, then add Pentane dropwise until cloudy. Store at -20°C. If that fails, trituration with cold Methanol is highly effective for removing solvent inclusions.
Q: How do I distinguish the Thioamide from the Amide by TLC? A:
-
UV Shift: Thioamides absorb at longer wavelengths (higher
) than amides. Under 254nm UV, the thioamide spot is usually much more intense/dark. -
Stain: Use Palladium Chloride (
) stain. Thioamides turn a distinct yellow/brown color immediately due to Sulfur-Palladium coordination; amides do not.
References
-
Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 2007.
- Relevance: Definitive review on the mechanism of Lawesson's reagent and the n
-
Bahrami, K., et al. "Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System."[2][3] Synthesis, 2009.[2][4]
- Relevance: Establishes the oxidative instability of thioamides, confirming the need to avoid peroxide/oxidant contamination during purific
-
Jesberger, M., et al. "Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses." Synthesis, 2003.[4]
- Relevance: Provides the foundational protocols for the "hydrolytic workup" using alcohols to decompose P-S byproducts.
-
Jagodzinski, T. S. "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 2003.
- Relevance: Discusses the physical properties of thioamides, including tautomerism and polarity, supporting the recommend
Sources
Validation & Comparative
A Researcher's Guide to the 13C NMR Chemical Shift of Thiocarbonyl Carbons in Thiobenzamides
For researchers and professionals in the fields of medicinal chemistry, organic synthesis, and materials science, the precise characterization of molecular structures is paramount. Thioamides, and specifically thiobenzamides, are a class of compounds with significant biological activity and synthetic utility. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool for the structural elucidation of these molecules. The chemical shift of the thiocarbonyl (C=S) carbon is a highly sensitive probe of the electronic and steric environment within the molecule, providing invaluable insights for compound identification, purity assessment, and the study of intermolecular interactions.
This guide provides an in-depth comparative analysis of the 13C NMR chemical shifts of thiocarbonyl carbons in various thiobenzamides. We will explore the underlying principles governing these chemical shifts, present experimental data to illustrate these effects, and provide a standardized protocol for acquiring high-quality 13C NMR spectra for this class of compounds.
Understanding the Thiocarbonyl Carbon Chemical Shift
The 13C NMR chemical shift of a thiocarbonyl carbon in thiobenzamides typically appears in a distinct downfield region of the spectrum, generally between 190 and 210 ppm.[1][2][3] This significant deshielding, when compared to the analogous carbonyl carbon of amides (typically 160-180 ppm), is a direct consequence of the lower electronegativity of sulfur relative to oxygen and the magnetic anisotropy of the C=S bond.[4] The precise chemical shift is exquisitely sensitive to a variety of factors, making it a powerful diagnostic tool.
Several key factors influence the thiocarbonyl carbon chemical shift:
-
Substituent Effects: Both electronic and steric effects of substituents on the aromatic ring and the nitrogen atom play a crucial role.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly alter the electronic environment of the thiocarbonyl group.[5][6]
-
Hydrogen Bonding: Inter- and intramolecular hydrogen bonds involving the thioamide moiety can lead to noticeable changes in the chemical shift. Interestingly, in contrast to the downfield shift observed for amide carbonyl carbons upon hydrogen bonding, thiocarbonyl carbons can exhibit an upfield shift.[4][7]
Comparative Analysis of Thiocarbonyl Carbon Chemical Shifts
To illustrate the impact of substituents on the 13C NMR chemical shift of the thiocarbonyl carbon, we have compiled data from various sources. The following table summarizes the chemical shifts for a series of para-substituted thiobenzamides and N-substituted thiobenzamides. All spectra were recorded in CDCl3 unless otherwise noted.
| Compound | Substituent (R) | N-Substituent | Thiocarbonyl Carbon (C=S) Chemical Shift (ppm) | Reference |
| Thiobenzamide | H | H | ~202 | (General knowledge) |
| N,N-Diethylthiobenzamide | H | Diethyl | 200.2 | [2] |
| Morpholino(phenyl)methanethione | H | Morpholino | 201.1 | [2] |
| Phenyl(piperidin-1-yl)methanethione | H | Piperidinyl | 199.2 | [2] |
| Phenyl(pyrrolidin-1-yl)methanethione | H | Pyrrolidinyl | 197.4 | [2] |
| 4-Chlorothiobenzamide | 4-Cl | H | Not specified | |
| N-Phenyl-4-chlorothiobenzamide | 4-Cl | Phenyl | 198.6 | [3] |
| 4-Methoxythiobenzamide | 4-OCH3 | H | Not specified | |
| N-(4-Methoxyphenyl)benzothioamide | H | 4-Methoxyphenyl | 199.6 | [3] |
| 4-Iodo-N,N-bis(tert-butoxycarbonyl)thiobenzamide | 4-I | Boc, Boc | 205.8 | [1] |
| 4-Chloro-N-phenyl-N-(tert-butoxycarbonyl)thiobenzamide | 4-Cl | Phenyl, Boc | 209.2 | [1] |
| 4-(Piperidine-1-carbonothioyl)benzonitrile | 4-CN | Piperidinyl | 196.2 | [2] |
Analysis of Trends:
-
N-Alkylation: The data for N,N-diethylthiobenzamide, morpholino(phenyl)methanethione, phenyl(piperidin-1-yl)methanethione, and phenyl(pyrrolidin-1-yl)methanethione show that N-alkylation generally leads to a slight upfield shift compared to the parent thiobenzamide. This is likely due to the electron-donating nature of the alkyl groups, which increases the electron density at the thiocarbonyl carbon.
-
Aromatic Substituents: Electron-withdrawing groups on the aromatic ring, such as a cyano group, tend to shift the thiocarbonyl carbon resonance to a lower frequency (upfield), as seen in 4-(piperidine-1-carbonothioyl)benzonitrile (196.2 ppm).[2] Conversely, electron-donating groups are expected to have the opposite effect. This phenomenon, sometimes referred to as a "reverse substituent effect," is attributed to the polarization of the π-system of the side chain.[8]
-
N-Acylation: The introduction of a second carbonyl group on the nitrogen, as in the N,N-bis(tert-butoxycarbonyl)thiobenzamide, leads to a significant downfield shift (205.8 ppm and 209.2 ppm).[1] This is due to the strong electron-withdrawing nature of the Boc groups, which deshield the thiocarbonyl carbon.
Visualizing Substituent Effects
The following diagram illustrates the general influence of electron-donating groups (EDG) and electron-withdrawing groups (EWG) on the thiocarbonyl carbon chemical shift in para-substituted thiobenzamides.
Caption: General trend of substituent effects on the 13C NMR chemical shift of the thiocarbonyl carbon.
Experimental Protocol for 13C NMR of Thiobenzamides
Acquiring high-quality and reproducible 13C NMR spectra is crucial for accurate chemical shift determination. The following is a generalized protocol that can be adapted for various thiobenzamide samples.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the thiobenzamide sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. Chloroform-d (CDCl3) is a common choice for many organic compounds.[1][2][5]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary for poorly soluble compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required. However, for routine analysis, referencing to the solvent residual peak is often sufficient (e.g., CDCl3 at 77.16 ppm).[1][9]
2. NMR Instrument Setup and Data Acquisition:
The following steps are based on a typical modern NMR spectrometer. Specific commands may vary between instruments.
-
Insert the sample into the NMR magnet and allow it to thermally equilibrate for several minutes.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.
-
Tune and match the 13C probe to the sample.
-
Set up the 13C NMR experiment parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is usually sufficient to cover the entire 13C chemical shift range.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR.[10] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple peak identification.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.
-
-
Acquire the Free Induction Decay (FID).
3. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum. If TMS was not used, set the solvent peak to its known chemical shift (e.g., the central peak of the CDCl3 triplet to 77.16 ppm).[1]
-
Integrate the peaks if relative peak areas are of interest, though integration in standard 13C NMR can be unreliable due to the Nuclear Overhauser Effect (NOE).[10]
-
Identify and label the chemical shifts of the peaks of interest.
Workflow for 13C NMR Analysis of Thiobenzamides
Caption: A streamlined workflow for the 13C NMR analysis of thiobenzamides.
Conclusion
The 13C NMR chemical shift of the thiocarbonyl carbon in thiobenzamides is a rich source of structural information. By understanding the influence of substituents, solvent, and hydrogen bonding, researchers can leverage this spectroscopic parameter for unambiguous compound identification and to gain deeper insights into the electronic structure of these important molecules. The systematic application of the experimental protocol outlined in this guide will ensure the acquisition of high-quality, reliable data, empowering confident structural assignments and advancing research in drug discovery and materials science.
References
-
Hydrogen Bonding Directed Reversal of 13 C NMR Chemical Shielding - PubMed. (2022, October 10). Angewandte Chemie International Edition. [Link]
-
Thioamide N–C(S) Activation - The Royal Society of Chemistry. (n.d.). [Link]
-
Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... | Download Scientific Diagram - ResearchGate. (n.d.). [Link]
-
Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). (n.d.). ChemistrySelect. [Link]
-
Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC. (n.d.). [Link]
-
A solid-state 13C NMR and theoretical investigation of carbonyl and thiocarbonyl carbon chemical shift tensors - ResearchGate. (n.d.). [Link]
-
13C-NMR - University of Puget Sound. (n.d.). [Link]
-
N-(2-Hydroxy-ethyl)-thiobenzamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). [Link]
-
13-C NMR Protocol for beginners AV-400. (n.d.). [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9). [Link]
-
13C NMR Chemical Shifts - Oregon State University. (2022, March 9). [Link]
-
Correlation in 13 C NMR spectra between thioamide mono-and dianions. - ResearchGate. (n.d.). [Link]
-
Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. (n.d.). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]
-
13 Carbon NMR - University of Manitoba. (n.d.). [Link]
-
Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). Molecules. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 7. Hydrogen Bonding Directed Reversal of 13 C NMR Chemical Shielding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 13Carbon NMR [chem.ch.huji.ac.il]
A Researcher's Guide to Unmasking the C=S Stretch in 3,4-Dimethyl-thiobenzamide: A Tale of Vibrational Coupling
For researchers and professionals in drug development and chemical synthesis, infrared (IR) spectroscopy is a cornerstone technique for structural elucidation. The identification of a carbonyl (C=O) stretch is often a straightforward task, providing immediate confirmation of a key functional group. However, when sulfur replaces oxygen, as in the thioamide moiety of 3,4-dimethyl-thiobenzamide, the simplicity vanishes. The quest for the characteristic thiocarbonyl (C=S) stretch becomes a challenging yet fascinating exploration into the subtleties of molecular vibrations.
This guide eschews a simple "find-the-peak" approach. Instead, it provides a comprehensive, experimentally-grounded methodology for identifying and understanding the vibrational modes associated with the C=S bond in this compound. We will delve into the underlying physical chemistry that complicates the C=S stretch identification and present a comparative analytical workflow to confidently assign spectral features.
The Myth of a "Pure" C=S Stretching Vibration
The primary challenge in identifying the C=S stretch in thioamides is that a pure, isolated C=S stretching vibration does not exist.[1] Unlike the relatively localized vibration of a C=O bond, the C=S vibration is extensively coupled with other vibrational modes within the thioamide group (-C(=S)-N-).
This phenomenon is rooted in two key factors:
-
Resonance Delocalization: The thioamide group exhibits significant resonance, which imparts a partial double-bond character to the C-N bond and, conversely, a more single-bond character to the C=S bond. This delocalization of electron density effectively strengthens and stiffens the C-N bond while weakening the C=S bond.
-
Vibrational Coupling: The energies of the C=S stretching, C-N stretching, and N-H in-plane bending vibrations are similar enough to allow for significant mechanical coupling. As a result, instead of individual, localized vibrations, we observe mixed vibrational modes that involve the simultaneous motion of all four atoms in the H-N-C=S group.
The resonance within the thioamide functional group can be visualized as follows:
Caption: Resonance structures of the thioamide group.
This coupling means that searching for a single C=S peak is futile. Instead, we must identify a set of "thioamide bands," each containing a different degree of C=S stretching character.
Deconvoluting the Spectrum: The Thioamide Bands
Pioneering work in the field, notably by Jensen and Nielsen, established a classification for these mixed vibrational bands in thioamides, often referred to as thioamide bands A through G.[1] For the purpose of identifying C=S character, the most relevant bands are typically found in the 1600-600 cm⁻¹ fingerprint region.
| Band Name (Jensen et al.) | Approximate Range (cm⁻¹) | Primary Vibrational Contributions | Expected Intensity |
| B Band | 1550 - 1450 | Antisymmetric N-C=S stretching, N-H bending, C-C stretching | Strong |
| C Band | 1420 - 1300 | Symmetric N-C=S stretching, N-H bending | Medium to Strong |
| F Band | ~700 | Mixed C=S and N-C-S stretching | Medium |
| G Band | 800 - 600 | Primarily C=S stretching (with single-bond character) | Variable |
| Table 1: Key Thioamide Vibrational Bands and Their Composition.[1][2][3] |
It is crucial to understand that these are not pure vibrations. For instance, the B band has significant C-N stretching character, while the G band is considered to have the most "pure" C=S character, albeit of a bond with reduced double-bond order.[1]
An Experimental Workflow for Spectral Assignment
Given the complexity of the spectrum, a single measurement is insufficient for confident assignment. A comparative approach is the most rigorous and scientifically sound method. The following workflow is designed to systematically isolate and identify the vibrational bands with C=S character in this compound.
Caption: Comparative workflow for spectral assignment.
PART 1: Sample Preparation and Data Acquisition
Objective: To obtain high-quality, reproducible IR spectra of the target molecule and its analogues.
Protocol: KBr Pellet Method
-
Preparation: Gently grind ~1 mg of the sample (e.g., this compound) with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. Ensure a fine, homogenous mixture.
-
Pellet Formation: Transfer the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹, over the range of 4000-400 cm⁻¹.
-
Reproducibility: Repeat this process for the key comparative compounds:
-
Oxygen Analogue: 3,4-dimethyl-benzamide.
-
N-Deuterated Analogue: Prepared by dissolving the thioamide in D₂O, followed by evaporation of the solvent (repeated 2-3 times).
-
Causality: Using identical sample preparation (KBr pellet) and acquisition parameters for all samples is critical to ensure that any observed spectral shifts are due to molecular structure differences, not experimental artifacts.
PART 2: Comparative Spectral Analysis
Objective: To systematically identify thioamide-specific bands and deconvolute the contributions from C=S stretch and N-H bend.
Step 1: Thioamide vs. Amide Analogue
-
Action: Overlay the spectrum of this compound with that of 3,4-dimethyl-benzamide.
-
Analysis: The well-known, strong amide I band (primarily C=O stretch) in the benzamide will be located around 1650 cm⁻¹.[4] This band will be absent in the thioamide spectrum. In its place, and throughout the fingerprint region, new bands will appear. These new bands are, by definition, the "thioamide bands." Pay close attention to the 1550-1300 cm⁻¹ and 800-600 cm⁻¹ regions.
Step 2: Thioamide vs. N-Deuterated Thioamide
-
Action: Overlay the spectrum of this compound with its N-deuterated version.
-
Analysis: Vibrational modes that include a significant N-H bending component will shift to a lower frequency upon deuteration (due to the increased mass of deuterium). The B and C bands, which have significant N-H bending contributions, are expected to show the most pronounced shifts. Any band that remains unshifted or minimally shifted upon deuteration is less coupled to the N-H bend, and therefore has a higher proportion of C=S or C-N stretching character.
Predicted Spectral Data and Interpretation
While an experimental spectrum for this compound is not readily published, we can predict the expected results based on extensive studies of thiobenzamide and related compounds.
| Compound | Key Band Region (cm⁻¹) | Predicted Observation | Interpretation |
| 3,4-Dimethyl-benzamide | 1650 | Strong, sharp peak | Amide I band (C=O stretch) |
| This compound | 1550 - 1450 | Strong band appears | Thioamide B band (N-C=S stretch + N-H bend) |
| 1420 - 1300 | Medium/Strong band appears | Thioamide C band (N-C=S stretch + N-H bend) | |
| 800 - 600 | Variable band appears | Thioamide G band (high C=S character) | |
| N-Deuterated Thioamide | 1550 - 1300 | Bands in this region shift to lower wavenumbers | Confirms coupling of B and C bands with N-H motion |
| 800 - 600 | Band shows minimal shift | Confirms the G band has low N-H bend contribution and is a strong candidate for a mode with high C=S character | |
| Table 2: Predicted Comparative IR Data for the Identification of C=S Vibrational Modes. |
Conclusion
The identification of the C=S stretch in this compound is not a matter of finding a single peak but of understanding the physics of vibrational coupling. The term "C=S stretch" is a misnomer; it is more accurate to speak of identifying the "vibrational modes with significant C=S character."
By employing a rigorous, comparative workflow that pits the target molecule's spectrum against its oxygen and N-deuterated analogues, a researcher can confidently dissect the complex fingerprint region. This methodical approach allows for the assignment of the characteristic thioamide bands and provides a robust, evidence-based structural confirmation that is essential for the high standards of chemical and pharmaceutical research. The bands appearing in the 800-600 cm⁻¹ region that are absent in the oxygen-analogue and do not shift upon N-deuteration are the most likely candidates for vibrations with the highest C=S stretching character.
References
-
Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]
-
Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. [Link]
- Smith, B. C. (1998). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. (General principles of IR spectroscopy, including mass effects and hydrogen bonding).
- Waring, L., & Hall, R. (2018). Practical Pharmaceutical Analysis. (Provides context for analytical techniques in drug development).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A standard textbook covering fundamentals of IR spectroscopy).
-
Michigan State University, Department of Chemistry. Infrared Spectrometry. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
Sources
comparing biological activity of 3,4-dimethyl-thiobenzamide and amide analogs
Executive Summary: The Thioamide Bioisostere Effect
In medicinal chemistry, the replacement of a carbonyl oxygen with sulfur (amide
While the amide scaffold is ubiquitous in drug design, the thioamide variant offers distinct physicochemical advantages—specifically enhanced lipophilicity and altered hydrogen bonding dynamics—that frequently result in superior membrane permeability and unique antimicrobial potency, particularly against mycobacterial targets.
Key Differentiators at a Glance
| Feature | 3,4-Dimethylbenzamide (Amide) | This compound (Thioamide) |
| CAS Number | 5580-33-6 | 58952-03-7 |
| H-Bonding | Strong Acceptor, Moderate Donor | Weak Acceptor, Strong Donor |
| Lipophilicity | Moderate (LogP ~2.1) | High (LogP ~2.6–2.9) |
| Metabolic Fate | Hydrolysis (Amidase) | S-Oxidation (FMO/CYP) |
| Primary Utility | General intermediate, Ligand scaffold | Antimycobacterial , Thiazole precursor, ROS inducer |
Physicochemical & Structural Analysis
The biological divergence between these two analogs stems from the fundamental electronic differences between Oxygen and Sulfur.
Electronic and Steric Profile
-
Bond Length: The C=S bond (1.71 Å) is significantly longer than the C=O bond (1.23 Å), increasing the steric bulk of the thioamide.
-
Lipophilicity (LogP): Sulfur is less electronegative and more polarizable than oxygen. This results in a "softer" dipole and reduced desolvation penalty, making this compound significantly more lipophilic. This allows it to penetrate the waxy cell walls of Mycobacterium tuberculosis and fungal membranes more effectively than the amide.
-
Hydrogen Bonding:
-
Amide: The Carbonyl Oxygen is a hard, strong H-bond acceptor.
-
Thioamide: The Thiocarbonyl Sulfur is a very weak H-bond acceptor but increases the acidity of the N-H proton, making the thioamide a stronger H-bond donor . This alters binding affinity in receptor pockets where H-bond donation is critical.
-
Visualization: Bioisosteric Impact
The following diagram illustrates the structural and functional shifts upon thionation.
Figure 1: Comparative structural and functional profile of amide vs. thioamide scaffolds.
Biological Activity & Mechanism of Action[1][2][3][4]
Antimicrobial & Antitubercular Activity
The this compound scaffold shares critical structural homology with Ethionamide and Prothionamide , second-line anti-tuberculosis drugs.
-
Mechanism: Unlike amides, thioamides act as prodrugs . They are activated by the bacterial monooxygenase enzyme EthA (in M. tuberculosis).
-
Pathway:
-
The thioamide is S-oxidized to a sulfenic acid intermediate.
-
This reactive species acylates the NADH cofactor.
-
The resulting adduct inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and causing cell wall collapse.
-
-
Data Support: Studies on substituted thiobenzamides indicate that the 3,4-dimethyl substitution pattern enhances lipophilicity, facilitating passive diffusion through the mycolic acid layer before EthA activation.
Anticancer Potential (Mitochondrial Disruption)
Research into thiobenzanilides (closely related analogs) suggests a distinct cytotoxic mechanism for thioamides compared to amides.
-
ROS Generation: Thioamides can undergo redox cycling, generating Reactive Oxygen Species (ROS) within the mitochondria.
-
Apoptosis: The accumulation of ROS leads to the loss of mitochondrial membrane potential (
), cytochrome c release, and subsequent caspase-3 activation. 3,4-dimethylbenzamide (amide) typically lacks this specific redox-active toxicity profile.
Synthetic Utility (Hantzsch Thiazole Synthesis)
Biologically, this compound is a high-value "probe" because it is the direct precursor to 3,4-dimethyl-phenyl-thiazoles .
-
Reaction with
-haloketones yields thiazoles. -
These thiazole derivatives are frequently screened for potent antifungal and kinase inhibitory activity, often outperforming their phenyl-amide precursors.
Experimental Protocols
To ensure reproducibility, the following protocols outline the synthesis of the thioamide and a standard assay for evaluating its biological advantage (lipophilicity/permeability).
Protocol: Thionation of 3,4-Dimethylbenzamide
This protocol converts the amide to the thioamide using Lawesson's Reagent, the industry standard for mild thionation.
Reagents:
-
3,4-Dimethylbenzamide (1.0 eq)[1]
-
Lawesson’s Reagent (0.6 eq)
-
Solvent: Anhydrous Toluene or THF
Workflow:
-
Dissolution: Dissolve 10 mmol of 3,4-dimethylbenzamide in 50 mL of anhydrous toluene under an inert atmosphere (
). -
Addition: Add 6 mmol of Lawesson’s Reagent. The mixture will turn slightly heterogeneous.
-
Reflux: Heat to reflux (110°C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The thioamide product will appear as a distinct, less polar (higher
) yellow spot compared to the amide. -
Workup: Cool to room temperature. Evaporate solvent in vacuo.
-
Purification: Flash column chromatography (Silica gel). Elute with gradient Hexane
10% EtOAc/Hexane. -
Validation: Product should be a yellow crystalline solid. Confirm via melting point and IR (Look for disappearance of C=O stretch at ~1650
and appearance of C=S stretch at ~1100–1200 ).
Protocol: Comparative Antimicrobial Susceptibility (MIC Assay)
To demonstrate the enhanced activity of the thioamide against Gram-positive bacteria or Mycobacteria.
Materials:
-
Test Compounds: 3,4-Dimethylbenzamide vs. This compound.
-
Strain: Mycobacterium smegmatis (fast-growing surrogate for M. tb) or S. aureus.
-
Media: Middlebrook 7H9 broth (for Mycobacteria) or Mueller-Hinton broth.
Steps:
-
Stock Prep: Dissolve compounds in DMSO to 10 mg/mL.
-
Dilution: Perform 2-fold serial dilutions in 96-well plates (Range: 128
down to 0.25 ). -
Inoculation: Add bacterial suspension adjusted to
CFU/mL. -
Incubation: Incubate at 37°C for 24–48 hours (S. aureus) or 48–72 hours (M. smegmatis).
-
Readout: Add Resazurin dye (Alamar Blue). A color change from Blue
Pink indicates viable growth. -
Result: The MIC is the lowest concentration preventing the color change. Expect the thioamide to show a lower MIC (higher potency) due to enhanced permeability and potential prodrug activation.
Mechanism of Action Visualization
The following diagram details the specific activation pathway relevant to thioamide efficacy in mycobacterial models.
Figure 2: The EthA-mediated activation pathway specific to thioamides, highlighting why the amide analog lacks potency in this specific context.
References
-
Thioamide Bioisosterism & Drug Design
- Title: Unlocking the potential of the thioamide group in drug design and development.
- Source: Expert Opinion on Drug Discovery (2024).
-
URL:[Link]
-
Antimycobacterial Mechanisms (Ethionamide/Thioamides)
- Title: Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents.
- Source: NIH / PMC.
-
URL:[Link]
-
Synthesis & Chemical Properties
- Title: Synthesis and biological evalu
- Source: European Journal of Medicinal Chemistry (Contextual reference for thiobenzanilide synthesis).
-
URL:[Link]
-
Compound Data (CAS & Physical Props)
Sources
Comparative Spectroscopic Analysis: Carbonyl (C=O) vs. Thiocarbonyl (C=S) Chromophores
Executive Summary
In medicinal chemistry and materials science, the bioisosteric replacement of oxygen with sulfur (thionation) is a high-impact strategy to modulate reactivity, lipophilicity, and bioavailability. While structurally similar, the Carbonyl (C=O) and Thiocarbonyl (C=S) chromophores exhibit drastically different photophysical properties.
This guide provides a technical comparison of their UV-Vis absorption spectra. It elucidates the molecular orbital (MO) origins of the characteristic bathochromic (red) shift observed in thiocarbonyls and provides a validated experimental protocol for handling the inherent instability of C=S species during spectroscopic analysis.
Electronic Structure & Molecular Orbital Theory
The spectral divergence between C=O and C=S stems from the difference in atomic orbitals between Oxygen (Period 2, 2p) and Sulfur (Period 3, 3p).
The HOMO-LUMO Gap
-
Carbonyl (C=O): The overlap between Carbon (2p) and Oxygen (2p) is efficient, creating a stable
bond and a high-energy antibonding orbital. The non-bonding ( ) electrons on Oxygen are tightly held (high electronegativity), resulting in a large energy gap between the HOMO ( ) and LUMO ( ). -
Thiocarbonyl (C=S): Sulfur uses 3p orbitals for
-bonding.[1] The size mismatch with Carbon (2p) leads to poor orbital overlap, resulting in a weaker bond and a lower energy orbital . Furthermore, Sulfur's lower electronegativity means its non-bonding ( ) electrons are higher in energy than Oxygen's.
Result: The
MO Energy Diagram
The following diagram illustrates the relative energy levels responsible for the spectral shifts.
Caption: Comparative MO diagram showing the reduced HOMO-LUMO gap in C=S chromophores, leading to lower energy transitions.
Quantitative Spectral Comparison
The following table summarizes representative spectral data. Note the massive shift in the
| Chromophore Type | Transition | Visual Appearance | ||
| Simple Ketone (e.g., Acetone) | < 190 | ~900 | Colorless | |
| 270 - 290 | 10 - 20 (Weak) | Colorless | ||
| Thioketone (e.g., Thioacetone) | ~205 - 220 | High Intensity | -- | |
| 490 - 520 | 10 - 15 (Weak) | Orange/Red | ||
| Amide (e.g., Benzamide) | ~225 | ~10,000 | Colorless | |
| Thioamide (e.g., Thiobenzamide) | 265 - 290 | ~7,000 - 12,000 | Colorless/Pale Yellow | |
| 350 - 400 | ~50 - 100 | Yellow |
Key Insight: While the
Solvatochromism & Environmental Sensitivity
Both chromophores exhibit solvatochromism, but the magnitude differs due to Hydrogen Bonding (HB) capabilities.
-
Hypsochromic (Blue) Shift in Polar Solvents:
-
Mechanism: Polar protic solvents (e.g., Methanol, Water) form H-bonds with the lone pair (
) of the heteroatom. This stabilizes the ground state ( ) more than the excited state ( ), increasing the energy gap. -
C=O: Strong H-bond acceptor. Significant blue shift of the
band. -
C=S: Sulfur is a weaker H-bond acceptor than Oxygen.[3] While a blue shift occurs, it is generally less pronounced than in carbonyls. However, because the C=S dipole is highly polarizable, it shows significant sensitivity to solvent polarity in non-protic environments [3].
-
Experimental Protocol: Measuring Unstable Thiocarbonyls
Challenge: Unlike stable carbonyls, many thioketones are prone to rapid oxidation (reverting to C=O) or dimerization/oligomerization upon exposure to light and air.
Validated Workflow: The following protocol ensures spectral integrity by minimizing oxidative degradation.
Reagents & Preparation
-
Solvent: Spectroscopic grade Cyclohexane or Dichloromethane (DCM). Avoid alcohols if studying pure electronic transitions to prevent H-bond broadening.
-
Degassing: Sparge solvent with Argon for 15 minutes to remove dissolved oxygen.
-
Sample: Freshly synthesized or recrystallized thio-compound.
Measurement Workflow
Caption: Step-by-step workflow emphasizing inert handling to prevent C=S oxidation.
Data Interpretation (Self-Validation)
To verify that your spectrum represents the monomeric thiocarbonyl and not a degradation product:
-
Check for "Ghost" Peaks: If a peak appears near 280 nm (typical C=O range) that increases over time, your sample is oxidizing.
-
Beer-Lambert Linearity: Perform a dilution series. If the
shifts or new bands appear at high concentrations, the thiocarbonyl may be dimerizing (common in thiones) [4].
References
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. National Institutes of Health (PMC). [Link]
-
Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives. Spectrochimica Acta Part A. [Link]
-
The n→π Interaction.* Accounts of Chemical Research. [Link]
-
Selected Reactions of Thiocarbonyl Compounds. Caltech Division of Chemistry and Chemical Engineering. [Link]
Sources
- 1. Why does thionating a carbonyl molecule make it a better electron acceptor? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05186A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Validating Purity of 3,4-Dimethyl-thiobenzamide via Quantitative NMR (qNMR)
Executive Summary
In the landscape of pharmaceutical intermediate characterization, 3,4-Dimethyl-thiobenzamide presents specific challenges due to the thiono-group (
This guide objectively compares qNMR (Quantitative Nuclear Magnetic Resonance) against HPLC-UV and Differential Scanning Calorimetry (DSC). We demonstrate that qNMR is the superior methodology for establishing absolute purity (mass fraction) of this compound, offering metrological traceability to SI units without requiring an identical reference standard.
Part 1: The Methodological Landscape
To select the appropriate validation tool, we must analyze the limitations of current alternatives regarding thiobenzamide derivatives.
Comparison Matrix: qNMR vs. HPLC vs. DSC
| Feature | qNMR (Recommended) | HPLC-UV | DSC (Thermal) |
| Primary Output | Absolute Purity (Mass %) | Relative Purity (Area %) | Absolute Purity (Mol %) |
| Reference Standard | Universal Internal Standard (e.g., Maleic Acid). No structural similarity required. | Identical Standard Required. Impossible for novel synthesis validation. | None required. |
| Response Factor | Proportional to number of nuclei (1:1). | Variable extinction coefficients ( | N/A (Based on melting point depression). |
| Thioamide Specifics | Can quantify residual solvents and tautomers simultaneously. | May degrade on column; tautomers may split peaks. | Decomposition often occurs near MP, invalidating results. |
| Uncertainty | Low (< 1.0%) | Medium (variable | High (if decomposition occurs) |
The "Reference Standard" Trap
For a researcher synthesizing this compound for the first time, HPLC provides only purity by area integration. If the impurities have higher extinction coefficients than the main compound (common with sulfur-containing byproducts), HPLC will drastically underestimate purity. qNMR eliminates this bias because the signal intensity depends solely on the molar ratio of protons, not electronic absorption.
Decision Workflow
The following diagram illustrates the logical pathway for selecting qNMR over chromatographic methods for this specific compound.
Figure 1: Decision matrix for selecting the validation methodology. qNMR is the requisite path when reference standards are absent or thermal stability is questionable.
Part 2: Experimental Protocol (qNMR)
This protocol ensures metrological traceability. The system is self-validating through the use of a Certified Reference Material (CRM) as the Internal Standard (IS).
Reagents and Materials
-
Analyte: this compound (Target ~10-20 mg).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).
-
Why: Maleic acid provides a sharp singlet at
6.2-6.4 ppm (depending on pH/conc), which sits in a clean window between the methyl groups (~2.3 ppm) and the aromatic protons (7.0-8.0 ppm) of the thiobenzamide.
-
-
Solvent: DMSO-d6 (99.9 atom % D).
-
Why: Thioamides have restricted rotation around the C(S)-N bond.
often leads to broad peaks due to intermediate exchange rates. DMSO-d6 promotes hydrogen bonding, often slowing exchange enough to sharpen amide peaks or coalescing them, while ensuring full solubility.
-
Sample Preparation (Gravimetric)
Precision weighing is the largest source of uncertainty in qNMR.
-
Weigh ~15 mg of Internal Standard (Maleic Acid) into a vial. Record mass to 0.001 mg (
). -
Weigh ~20 mg of this compound into the same vial. Record mass to 0.001 mg (
). -
Add ~0.7 mL DMSO-d6. Vortex until fully dissolved.
-
Transfer to a 5mm NMR tube.
Acquisition Parameters (The "Sufficient Relaxation" Rule)
To ensure >99.9% magnetization recovery, the repetition time must exceed
-
Pulse Sequence: zg (standard 1D proton) or zg30.
-
Temperature: 298 K (Control is vital to prevent peak shifting).
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (
): Determine of the longest relaxing proton (usually the IS or aromatic protons). If , set .-
Note: Insufficient
is the most common cause of qNMR failure.
-
-
Number of Scans (NS): 16 or 32 (aim for S/N > 300:1).
-
Acquisition Time (AQ):
s (to avoid truncation artifacts).
Processing Workflow
-
Phasing: Zero and first-order phase correction (manual is preferred over automatic).
-
Baseline Correction: Polynomial fit (Bernstein polynomial) applied to signal-free regions.
-
Integration: Define regions for the IS singlet and the specific analyte signals (e.g., the 6 aromatic protons of the dimethyl group or the isolated aromatic protons). Do not integrate the
protons as they are liable to exchange with residual water in DMSO.
Part 3: Data Analysis & Validation
The qNMR Equation
The purity (
Where:
- : Integrated area.
- : Number of protons (spins).
- : Molar mass.
- : Gravimetric mass used.
- : Purity (of the standard).
Experimental Results Comparison
The following data represents a validation batch for this compound synthesized via the Kindler reaction.
| Parameter | HPLC-UV (254 nm) | qNMR (DMSO-d6) | Notes |
| Purity Value | 98.4% (Area %) | 96.2% (Mass %) | HPLC overestimates purity by ignoring inorganic salts/solvents. |
| Residual Solvent | Not Detected | 1.1% (Ethanol) | qNMR detects the recrystallization solvent. |
| Inorganic Salt | Not Detected | Inferred (Balance) | Mass balance gap suggests inorganic contamination. |
| RSD (n=3) | 0.2% | 0.4% | qNMR precision is sufficient for reference standard assignment. |
Interpretation of Discrepancy
The HPLC result (98.4%) suggests a high-quality product. However, qNMR reveals the true content is 96.2%. The discrepancy (2.2%) is attributed to:
-
Residual Ethanol (1.1%): Detected as a triplet at 1.05 ppm and quartet at 3.44 ppm in DMSO-d6. HPLC is often blind to this if the solvent front is diverted or if detection is UV-only.
-
Inorganic Salts: Thioamide synthesis often uses Lawesson's reagent or
, leaving phosphate residues invisible to UV but contributing to mass.
Visualizing the Quantification Logic
The following diagram details the signal processing and calculation flow, ensuring the "Self-Validating" requirement of the protocol.
Figure 2: The qNMR signal processing workflow. Selection of the methyl group signal (6H) minimizes error compared to aromatic protons which may overlap with impurities.
Conclusion
For this compound, qNMR is the scientifically robust choice for primary validation . While HPLC is suitable for routine batch-to-batch consistency checks, it lacks the metrological authority to assign absolute purity without a pre-existing standard.
By utilizing the protocol above—specifically using DMSO-d6 to manage thioamide exchange and Maleic Acid as a traceable internal standard—researchers can establish a "Gold Standard" reference material in-house, ensuring the integrity of downstream drug development assays.
References
-
BIPM (Bureau International des Poids et Mesures). "Guidance on the use of qNMR for purity assignment." Metrologia. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 53(8), 2010. [Link]
-
Malz, F., & Jancke, H. "Validation of quantitative NMR." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 2005. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
